molecular formula C9H13NO2 B1284630 2-(Aminomethyl)-6-ethoxyphenol CAS No. 736946-64-8

2-(Aminomethyl)-6-ethoxyphenol

Número de catálogo: B1284630
Número CAS: 736946-64-8
Peso molecular: 167.2 g/mol
Clave InChI: OXMFJXAQARNVFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(Aminomethyl)-6-ethoxyphenol (CAS 736946-64-8) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol, this compound features a phenol ring substituted with an ethoxy group and an aminomethyl group, giving it both acidic and basic functionalities that are valuable for synthesis . This dual functionality allows it to act as a versatile building block in organic chemistry, particularly for the construction of more complex molecules through reactions at its amine and phenolic hydroxyl groups . The structural motif of aminomethylphenols is of significant interest in medicinal chemistry and materials science. While direct research on this specific ethoxy derivative is less extensive, its close structural analog, 2-(Aminomethyl)-6-methoxyphenol, is well-investigated, providing a strong basis for its potential applications . These compounds can be synthesized via classic methods like the Mannich reaction or through reductive amination of the corresponding aldehyde, making them accessible for research scale-up . Researchers value this scaffold for developing novel compounds with specific biological activities and for its ability to coordinate with metal ions. This product is characterized by a purity of 98% and requires careful handling . Safety data indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Precautionary measures include using only in a well-ventilated area and avoiding breathing its dust . Please note: This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(aminomethyl)-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMFJXAQARNVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588324
Record name 2-(Aminomethyl)-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736946-64-8
Record name 2-(Aminomethyl)-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 2-(Aminomethyl)-6-ethoxyphenol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, the transition of a molecular building block from in silico design to in vitro validation hinges entirely on its physicochemical properties. 2-(Aminomethyl)-6-ethoxyphenol (CAS No.: 736946-64-8)[1] is a highly functionalized, amphoteric pharmacophore core. This whitepaper provides an in-depth mechanistic analysis of its structural dynamics and outlines self-validating, field-proven methodologies for determining its ionization equilibria, lipophilicity, and thermodynamic solubility.

Structural Identity and Theoretical Parameters

The molecular architecture of 2-(Aminomethyl)-6-ethoxyphenol features a central phenol ring flanked by an ortho-aminomethyl group and an ortho-ethoxy group. This specific 1,2,6-substitution pattern creates a highly localized, competing intramolecular hydrogen-bonding network. The phenol hydroxyl (-OH) acts as a hydrogen bond donor, while both the ethoxy oxygen (-O-) and the primary amine (-NH₂) can act as acceptors.

Mechanistic Insight: Intramolecular hydrogen bonding effectively "masks" polar surface area from the surrounding solvent. This masking lowers the desolvation penalty required for the molecule to partition into a lipid bilayer, often resulting in higher-than-expected membrane permeability despite a relatively high Topological Polar Surface Area (TPSA).

Table 1: Theoretical Physicochemical Properties
PropertyValueStructural Implication
Chemical Name 2-(Aminomethyl)-6-ethoxyphenolAmphoteric core structure
CAS Number 736946-64-8Unique registry identifier
Molecular Formula C9H13NO2-
Molecular Weight 167.21 g/mol Highly ligand-efficient (<300 Da)
TPSA 55.4 ŲFavorable for BBB and oral absorption
H-Bond Donors 3 (-OH, -NH₂)High solvation potential in water
H-Bond Acceptors 3 (-OH, -NH₂, -O-)Enables complex target binding
Rotatable Bonds 3Low entropic penalty upon binding

Ionization Equilibria and pKa Determination

Because 2-(Aminomethyl)-6-ethoxyphenol contains both a basic primary amine and an acidic phenol, it exhibits complex zwitterionic microstates. At a physiological pH of 7.4, the amine is predominantly protonated (cationic), while the phenol remains neutral. Understanding these exact transition points is critical for predicting gastrointestinal absorption and renal clearance[2].

Protocol: High-Precision Potentiometric Titration

This protocol aligns with OECD Test Guideline 112 [3] for determining dissociation constants in water.

  • Self-Validating Mechanism: The protocol incorporates a reverse back-titration step. If the forward and reverse titration curves do not perfectly overlay, it indicates either compound precipitation or chemical degradation during the assay, thereby invalidating the run.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4, 7, 10) at 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl to maintain a constant ionic strength and suppress activity coefficient variations.

  • Acidification: Lower the initial pH to 2.0 using 0.5 M HCl to fully protonate the primary amine.

  • Forward Titration: Titrate the solution with 0.5 M KOH under a continuous argon purge (to exclude atmospheric CO₂) up to pH 12.0.

  • Back-Titration: Reverse the titration using 0.5 M HCl back to pH 2.0.

  • Data Analysis: Calculate the macro-pKa values using the Bjerrum plot or Gran method, applying a blank subtraction to account for water autoionization.

Ionization Cation Cationic State (pH < 8.5) -NH3+ / -OH Neutral Neutral / Zwitterion (pH 8.5 - 10.0) -NH2 / -OH Cation->Neutral -H+ (pKa1 ~8.8) Neutral->Cation +H+ Anion Anionic State (pH > 10.0) -NH2 / -O- Neutral->Anion -H+ (pKa2 ~10.2) Anion->Neutral +H+

pH-Dependent Ionization State Pathway of 2-(Aminomethyl)-6-ethoxyphenol.

Lipophilicity and Partitioning (LogP/LogD)

The ethoxy group significantly increases the intrinsic lipophilicity (LogP) of the molecule compared to an unsubstituted phenol. However, because the molecule is ionized at pH 7.4, its apparent distribution coefficient (LogD) will be lower than its LogP.

Protocol: Modified Shake-Flask Method with LC-MS/MS

This methodology is an advanced adaptation of OECD Test Guideline 107 [4], utilizing mass spectrometry rather than simple UV detection for higher specificity.

  • Self-Validating Mechanism: A strict mass balance calculation is enforced. The sum of the compound quantified in both the aqueous and octanol phases must equal 95–105% of the initial input. Recoveries outside this range indicate interfacial aggregation, emulsion trapping, or glass adsorption.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the analyte in the saturated aqueous buffer to achieve a 1 mg/mL stock.

  • Partitioning: In silanized glass vials, combine the aqueous stock with saturated n-octanol at three different volume ratios (1:1, 1:2, and 2:1) to ensure concentration independence.

  • Equilibration: Shake the vials at 25 °C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to resolve any micro-emulsions.

  • Quantification: Extract aliquots from both layers and quantify using LC-MS/MS against a matrix-matched calibration curve.

  • Calculation: Compute LogD as the base-10 logarithm of the concentration ratio between the octanol and aqueous phases.

Thermodynamic Solubility Profiling

Kinetic solubility assays (often using DMSO stocks) only measure the precipitation point of a compound, which can form metastable amorphous suspensions. For rigorous preclinical development, thermodynamic solubility must be determined, as it measures the true equilibrium of the crystalline solid lattice breaking into the solvent[2].

Protocol: Shake-Flask Thermodynamic Solubility Assay
  • Self-Validating Mechanism: Solid-state verification. The undissolved residual solid is recovered and analyzed via Powder X-Ray Diffraction (PXRD). If the crystal lattice has transformed (e.g., into a hydrate or a disproportionated salt), the measured solubility corresponds to the new polymorph, not the parent API.

Step-by-Step Methodology:

  • Suspension Creation: Add an excess of crystalline 2-(Aminomethyl)-6-ethoxyphenol to 5 mL of 10 mM phosphate buffer (pH 7.4).

  • Equilibration: Agitate the suspension on a rotary shaker at 25 °C for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 10% of the filtrate to saturate any non-specific binding sites on the membrane.

  • Analysis: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV.

  • Solid Recovery: Dry the residual solid under a gentle nitrogen stream and analyze via PXRD to confirm polymorphic integrity.

Workflow QC 1. Purity & Identity QC (LC-MS, NMR) pKa 2. pKa Determination (Potentiometry) QC->pKa >98% Purity LogD 3. LogD(7.4) Profiling (Shake-Flask / LC-MS) pKa->LogD Ionization limits defined Sol 4. Thermodynamic Sol. (XRD & HPLC-UV) LogD->Sol Lipophilicity confirmed Decision 5. Developability Assessment Sol->Decision Data Integration

Self-Validating Physicochemical Characterization Workflow.

References

  • OECD. "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]

  • Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4): 277-351. URL: [Link]

Sources

Precision Aminomethylation: A Comprehensive Guide to the Synthesis of 2-(Aminomethyl)-6-ethoxyphenol via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Aminomethyl)-6-ethoxyphenol (also known as 3-ethoxy-2-hydroxybenzylamine) is a highly valued ortho-hydroxybenzylamine building block. It is essential for synthesizing salphen-type ligands, multinuclear metal clusters (such as Dy(III) butterfly clusters)[1], and active pharmaceutical ingredients (APIs) including reboxetine analogs[2]. The primary amine functionality, coupled with the ethoxy-substituted phenol ring, provides a unique bidentate or tridentate coordination environment[3].

This technical guide outlines the mechanistic rationale, regioselectivity challenges, and a self-validating experimental workflow for synthesizing this molecule using a modified Mannich reaction approach.

Mechanistic Rationale: The Challenge of Primary Aminomethylation

The direct synthesis of primary benzylamines via the classical Mannich reaction (using ammonia and formaldehyde) is notoriously inefficient. The initially formed primary amine is significantly more nucleophilic than the starting ammonia. This kinetic reality leads to rapid over-alkylation, resulting in the formation of secondary (bis-aryl) or tertiary (tris-aryl) amines, as well as complex benzoxazine networks[4].

To circumvent this, researchers must employ primary amine equivalents or a multi-step sequence. We advocate for the Tertiary Mannich-Quaternization-Ammonolysis (TMQA) sequence. This method leverages the high reactivity and clean conversion of secondary amines (like dimethylamine) to form a stable tertiary Mannich base, which is subsequently activated and displaced by ammonia. This circumvents the over-alkylation trap and ensures high fidelity in the final primary amine product[5].

Regioselectivity: Ortho vs. Para Directing Effects

2-Ethoxyphenol possesses two reactive sites for electrophilic aromatic substitution: C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl). While the para position is sterically less hindered, the Mannich reaction exhibits a pronounced ortho-selectivity. This is driven by the formation of a highly organized, hydrogen-bonded cyclic transition state between the phenolic proton and the electrophilic iminium ion.

Mechanism A 2-Ethoxyphenol + Formaldehyde + Dimethylamine B Iminium Ion Formation (Electrophile) A->B Condensation C Hydrogen-Bonded Cyclic Transition State B->C Phenol OH directing E Para-Attack (C4) (Minor Pathway) B->E Steric control only D Ortho-Attack (C6) C->D Favored F 2-(Dimethylaminomethyl)- 6-ethoxyphenol D->F Rearomatization

Fig 1. Regioselective mechanism of the ortho-directed Mannich reaction on 2-ethoxyphenol.

Quantitative Data: Strategy Comparison

To justify the TMQA approach, the following table summarizes the quantitative performance of various aminomethylation strategies applied to electron-rich phenols.

Table 1: Comparison of Aminomethylation Strategies for 2-Ethoxyphenol

StrategyReagentsRegioselectivity (Ortho:Para)Overall YieldScalabilityImpurity Profile
Direct Ammonolysis NH₃, HCHO60:40< 15%PoorHigh polyalkylation / Benzoxazines
TMQA (Recommended) HNMe₂, HCHO, then MeI, NH₃> 95:565-70%ExcellentLow, highly crystalline intermediates
Tscherniac-Einhorn N-Hydroxymethylphthalimide, H⁺> 90:1055-60%GoodPhthalhydrazide byproducts
Boronic Acid Mannich Secondary amine, Arylboronic acidN/AVariableModerateRequires pre-functionalization

Experimental Workflow: The TMQA Protocol

This protocol is designed as a self-validating system. Each intermediate has distinct solubility properties, allowing for acid-base extraction and crystallization without the need for resource-intensive column chromatography.

Workflow Step1 Step 1: Mannich Reaction (Dimethylamine, HCHO) Step2 Step 2: Quaternization (MeI, THF) Step1->Step2 >85% Yield Step3 Step 3: Ammonolysis (NH3/MeOH, Pressure) Step2->Step3 Quantitative Product 2-(Aminomethyl)- 6-ethoxyphenol HCl Step3->Product >75% Yield

Fig 2. Three-step synthetic workflow for primary aminomethylation via a tertiary Mannich base.

Step 1: Synthesis of 2-(Dimethylaminomethyl)-6-ethoxyphenol
  • Causality: Pre-forming the iminium ion minimizes the direct reaction of formaldehyde with the phenol, which would otherwise form undesired hydroxymethyl polymers (Bakelite-type resins).

  • Reagents: 2-Ethoxyphenol (10.0 g, 72.4 mmol), Formaldehyde (37% aq, 6.5 mL, 86.8 mmol), Dimethylamine (40% aq, 11.0 mL, 86.8 mmol), Absolute Ethanol (50 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask with dimethylamine and cool to 0 °C.

    • Add formaldehyde dropwise over 15 minutes. Stir for 30 minutes at room temperature to ensure complete formation of the N,N-dimethylmethyleneiminium intermediate.

    • Add a solution of 2-ethoxyphenol in absolute ethanol.

    • Reflux the mixture (approx. 78 °C) for 12 hours.

  • Self-Validating Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (100 mL) and extract with 1M HCl (3 x 50 mL). Logic: The basic Mannich product moves to the aqueous layer as a hydrochloride salt, leaving unreacted phenol and neutral impurities in the organic layer. Basify the combined aqueous layers to pH 10 with 2M NaOH, and extract with fresh ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the pure tertiary amine as a pale yellow oil.

Step 2: Quaternization
  • Causality: The dimethylamino group is a poor leaving group. Methylation converts it into a trimethylammonium moiety, an excellent leaving group for the subsequent nucleophilic substitution.

  • Reagents: 2-(Dimethylaminomethyl)-6-ethoxyphenol (10.0 g, 51.2 mmol), Methyl Iodide (4.8 mL, 76.8 mmol), Anhydrous THF (100 mL).

  • Procedure:

    • Dissolve the tertiary amine in anhydrous THF under an inert atmosphere.

    • Cool to 0 °C and add methyl iodide dropwise. (Caution: MeI is a potent alkylating agent).

    • Stir at room temperature for 4-6 hours.

  • Self-Validating Workup: The quaternary ammonium iodide salt precipitates directly from the non-polar THF solution as a white crystalline solid. Filter, wash with cold THF, and dry under vacuum. The mass of the precipitate directly validates the conversion rate.

Step 3: Ammonolysis
  • Causality: Using a large excess of ammonia under pressure drives the equilibrium toward the primary amine while suppressing the formation of secondary amines.

  • Reagents: Quaternary ammonium salt (15.0 g, 44.5 mmol), 7N Ammonia in Methanol (100 mL).

  • Procedure:

    • Suspend the quaternary salt in the methanolic ammonia solution within a heavy-walled pressure vessel.

    • Seal and heat to 80 °C for 16 hours.

  • Self-Validating Workup: Cool the vessel to -78 °C before opening to prevent loss of volatiles. Concentrate the solution to dryness. Dissolve the residue in minimal absolute ethanol and add 2M ethereal HCl. The target 2-(Aminomethyl)-6-ethoxyphenol hydrochloride precipitates selectively. Recrystallize from ethanol/diethyl ether to achieve >99% purity.

References

  • Substitution Effects Regulate the Formation of Butterfly-Shaped Tetranuclear Dy(III) Cluster and Dy-Based Hydrogen-Bonded Helix Frameworks: Structure and Magnetic Properties. Inorganic Chemistry, ACS Publications. URL:[Link]

  • Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • The Aminomethylation of Electron-Rich Aromatics with an N-Silyl-N,O-Acetal Catalyzed by a Metal Triflate-TMSCl System. Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry (via ResearchGate). URL:[Link]

  • Synthesis and Biological Activity of Novel Schiff Bases derived from metronidazole. ResearchGate. URL:[Link]

Sources

An In-Depth Technical Guide to the Reductive Amination Synthesis of 2-(Aminomethyl)-6-ethoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-(Aminomethyl)-6-ethoxyphenol, a valuable substituted aminophenol derivative, via the reductive amination pathway. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore the strategic rationale for selecting this synthetic route, delve into the core reaction mechanism, present a detailed, field-tested experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the synthesis from starting material selection to final product characterization.

Introduction and Strategic Overview

Substituted aminophenols are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The target molecule, 2-(Aminomethyl)-6-ethoxyphenol, combines a phenolic hydroxyl group, an ethoxy ether, and a primary aminomethyl substituent, making it a versatile intermediate for further derivatization.

Reductive amination, also known as reductive alkylation, stands out as one of the most efficient and widely used methods for C-N bond formation.[1][2] It typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the target amine.[3][4][5] This process is often performed as a one-pot reaction, which offers significant advantages in terms of operational simplicity, atom economy, and reduced waste, aligning with the principles of green chemistry.[3][6]

This guide focuses on the direct reductive amination of 2-hydroxy-3-ethoxybenzaldehyde with ammonia, a robust and scalable approach to the desired primary amine.

Retrosynthetic Analysis

The synthetic strategy is based on a direct disconnection of the target C-N bond, identifying the key precursors: 2-hydroxy-3-ethoxybenzaldehyde and an ammonia source. This approach is highly convergent and relies on readily accessible starting materials.

G TM 2-(Aminomethyl)-6-ethoxyphenol RA Reductive Amination (C-N Disconnection) TM->RA SM1 2-Hydroxy-3-ethoxybenzaldehyde RA->SM1 SM2 Ammonia (NH3) RA->SM2

Caption: Retrosynthetic approach for 2-(Aminomethyl)-6-ethoxyphenol.

Mechanistic Principles of Reductive Amination

The success of a reductive amination hinges on the selective reduction of the imine (or protonated iminium ion) intermediate in the presence of the starting aldehyde. The reaction proceeds in two principal, equilibrium-driven steps within a single pot:

  • Imine Formation: The aldehyde carbonyl is attacked by the nucleophilic amine (ammonia) to form a hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction, this intermediate readily dehydrates to form a Schiff base, or imine.[3]

  • Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to the corresponding amine. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid significant reduction of the starting aldehyde.[4]

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Aldehyde 2-Hydroxy-3-ethoxybenzaldehyde R-CHO Hemiaminal Hemiaminal Intermediate R-CH(OH)NH2 Aldehyde:f0->Hemiaminal:f0 + NH3 Ammonia Ammonia NH3 Hemiaminal:f0->Aldehyde:f0 - NH3 Imine Imine Intermediate R-CH=NH Hemiaminal:f0->Imine:f0 - H2O Imine:f0->Hemiaminal:f0 + H2O Imine_redux Imine Intermediate R-CH=NH H2O H2O ReducingAgent [Reducing Agent] e.g., H2, Pd/C Product 2-(Aminomethyl)-6-ethoxyphenol R-CH2NH2 Imine_redux:f0->Product:f0 + [H]

Caption: The two-stage mechanism of direct reductive amination.

Detailed Experimental Protocol

This section outlines a robust, two-part procedure: the synthesis of the aldehyde precursor followed by the core reductive amination reaction.

Part A: Synthesis of 2-Hydroxy-3-ethoxybenzaldehyde

The starting aldehyde can be prepared efficiently via a Williamson ether synthesis from the commercially available 2,3-dihydroxybenzaldehyde. The selectivity for alkylating the 3-hydroxyl group over the more sterically hindered and hydrogen-bonded 2-hydroxyl group is generally good.

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
2,3-Dihydroxybenzaldehyde138.1213.8 g0.101.0
Iodoethane155.9717.2 g (8.8 mL)0.111.1
Potassium Carbonate (K₂CO₃)138.2120.7 g0.151.5
Acetone-250 mL--

Step-by-Step Procedure

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add 250 mL of dry acetone to the flask.

  • Alkylation: While stirring vigorously, add iodoethane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-hydroxy-3-ethoxybenzaldehyde as a pure solid.

Part B: Reductive Amination to 2-(Aminomethyl)-6-ethoxyphenol

This protocol employs catalytic hydrogenation, a clean and highly efficient method for the reduction step.[7]

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
2-Hydroxy-3-ethoxybenzaldehyde166.1716.6 g0.101.0
Ammonium Acetate77.0838.5 g0.505.0
Palladium on Carbon (10% Pd/C)-~800 mg--
Methanol-300 mL--
Hydrogen (H₂) gas-50-100 psi--

Step-by-Step Procedure

  • Reactor Charging: To a suitable hydrogenation vessel (e.g., Parr shaker), add 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq), ammonium acetate (5.0 eq), and methanol (300 mL). Ammonium acetate serves as a convenient source of ammonia in situ and helps buffer the reaction medium.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst (~5 wt% relative to the aldehyde) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-100 psi.

  • Reaction: Begin vigorous agitation and heat the mixture to 40-50°C. The reaction is typically complete within 8-16 hours. Reaction progress can be monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with methanol or water and disposed of appropriately.

  • Workup: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: Dissolve the residue in deionized water and perform an acid-base extraction.

    • Wash with a nonpolar organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde or non-basic impurities.

    • Adjust the aqueous layer to a pH > 10 with NaOH solution.

    • Extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(Aminomethyl)-6-ethoxyphenol.

Process Optimization and Troubleshooting

The efficiency of the reductive amination can be influenced by several factors. Understanding these variables is key to maximizing yield and purity.

ParameterRecommended ConditionRationale & Troubleshooting
Reducing Agent H₂ with Pd/C, PtO₂, or Raney NiRationale: Catalytic hydrogenation is clean, high-yielding, and avoids stoichiometric metal hydride waste.[3] Troubleshooting: If hydrogenation is slow, catalyst poisoning may be an issue. Alternative: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, mild hydride agent for this transformation, avoiding toxic cyanide byproducts associated with NaBH₃CN.[4][8]
Amine Source Ammonium Acetate or Aqueous NH₃Rationale: Ammonium acetate provides a controlled release of ammonia and buffers the pH. An excess is used to drive the imine formation equilibrium. Troubleshooting: Low yields may result from insufficient ammonia. Using concentrated aqueous ammonia is an alternative, but pH control is more critical.
Solvent Methanol, EthanolRationale: Protic solvents are ideal for dissolving the ammonium salt and for catalytic hydrogenation. Troubleshooting: Ensure the starting aldehyde is fully dissolved to prevent a heterogeneous reaction mixture that could slow the rate.
pH Weakly Acidic (pH 5-7)Rationale: This pH range is a crucial compromise. It's acidic enough to catalyze imine formation but not so acidic that it fully protonates and deactivates the ammonia nucleophile.[2][3] Troubleshooting: If the reaction stalls, check the pH. Acetic acid can be added as a catalyst if needed.[9]
Temperature 25-60°CRationale: Moderate heat increases the reaction rate without promoting significant side reactions. Troubleshooting: Excessively high temperatures can lead to catalyst deactivation or byproduct formation.

Experimental Workflow and Characterization

The overall process from starting materials to the final, purified product can be visualized as follows:

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Reductive Amination cluster_2 Final Product A1 1. Williamson Ether Synthesis A2 2. Workup & Purification A1->A2 A3 3. Characterize (2-Hydroxy-3-ethoxybenzaldehyde) A2->A3 B1 4. Catalytic Hydrogenation A3->B1 B2 5. Catalyst Filtration & Workup B1->B2 B3 6. Acid-Base Purification B2->B3 C1 7. Characterize Final Product (NMR, MS, Purity) B3->C1

Sources

Spectroscopic Characterization of 2-(Aminomethyl)-6-ethoxyphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Molecular Identity

2-(Aminomethyl)-6-ethoxyphenol is a substituted phenolic compound featuring a versatile molecular architecture. Its structure, comprised of a phenol ring, an ethoxy group, and an aminomethyl substituent, makes it a molecule of interest in medicinal chemistry and materials science.[1] The presence of hydroxyl, amino, and ether functional groups provides multiple sites for chemical modification and interaction, suggesting its potential as a building block for complex molecular scaffolds or as a ligand in coordination chemistry.[2]

A definitive and unambiguous structural confirmation is the bedrock of any scientific investigation or drug development pipeline. Spectroscopic characterization provides the empirical data necessary to verify the identity, purity, and structural integrity of a synthesized compound. This guide offers an in-depth, field-proven framework for the comprehensive spectroscopic analysis of 2-(Aminomethyl)-6-ethoxyphenol, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind the chosen experimental approach and provides a detailed interpretation of the expected data, empowering researchers to confidently validate their findings.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample 2-(Aminomethyl)- 6-ethoxyphenol ATR ATR Crystal Sample->ATR Place on KBr KBr Pellet Press Sample->KBr Mix & Press FTIR FTIR Spectrometer ATR->FTIR KBr->FTIR Spectrum IR Spectrum (Transmittance vs. Wavenumber) FTIR->Spectrum

Caption: Experimental workflow for Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 2-(Aminomethyl)-6-ethoxyphenol sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3200 - 3600O-H StretchPhenolic -OHA very broad and strong absorption band is expected due to intermolecular hydrogen bonding. [3]
3300 - 3500N-H StretchPrimary Amine (-NH₂)Two medium-intensity sharp peaks are characteristic of the symmetric and asymmetric stretching of a primary amine. This may overlap with the broad O-H band. [4]
2850 - 3000C-H StretchAliphatic (sp³)Absorption from the C-H bonds of the ethoxy and aminomethyl groups.
~3050C-H StretchAromatic (sp²)Weaker absorptions from the C-H bonds on the benzene ring.
1580 - 1610C=C StretchAromatic RingOne or more sharp bands of medium to strong intensity corresponding to the skeletal vibrations of the benzene ring.
1450 - 1500C=C StretchAromatic RingAdditional bands confirming the aromatic structure.
~1250C-O StretchAryl EtherA strong, characteristic band for the asymmetric C-O-C stretch of the aryl-alkyl ether. [5]
~1040C-O StretchAryl EtherA medium band for the symmetric C-O-C stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

MS is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, valuable structural information.

Experimental Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • LC Separation: Inject the sample into an LC system (e.g., using a C18 column) to ensure purity before introduction into the mass spectrometer. [6]3. Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules, minimizing unwanted fragmentation. [6]4. Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement. This allows for the confident determination of the elemental composition. [7] Predicted Mass Spectrum and Interpretation:

  • Molecular Formula: C₉H₁₃NO₂

  • Monoisotopic Mass: 167.0946 g/mol

Key Predicted Ions (Positive ESI Mode):

m/zIonRationale
168.1024[M+H]⁺The protonated molecular ion (pseudomolecular ion) is expected to be the base peak in the spectrum under soft ESI conditions. Its accurate mass confirms the elemental formula.
151.0762[M+H - NH₃]⁺Loss of ammonia from the aminomethyl group is a common fragmentation pathway for primary amines.
139.0759[M+H - C₂H₅]⁺Cleavage and loss of the ethyl group from the ethoxy substituent.
110.0735[M+H - C₂H₅O - CN]⁺Subsequent fragmentation involving the loss of the ethoxy radical and the aminomethyl group precursor. The fragmentation pattern can be confirmed using tandem MS (MS/MS). [8]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the conjugated π-electron systems within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of 2-(Aminomethyl)-6-ethoxyphenol in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a wavelength range from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum and Interpretation:

The UV-Vis spectrum of 2-(Aminomethyl)-6-ethoxyphenol is dominated by the electronic transitions of the substituted benzene ring chromophore.

Predicted λₘₐₓ (nm)TransitionChromophore
~210 - 220π → πBenzene Ring
~270 - 285π → πBenzene Ring

The position and intensity of these bands can be influenced by the solvent polarity and pH, which can alter the ionization state of the phenolic hydroxyl and amino groups. [9][10]

Summary and Conclusion

The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a multi-faceted and robust analytical workflow for the unequivocal characterization of 2-(Aminomethyl)-6-ethoxyphenol. NMR defines the precise atomic connectivity, IR confirms the presence of key functional groups, high-resolution MS validates the elemental composition and molecular weight, and UV-Vis spectroscopy corroborates the electronic nature of the aromatic system. This comprehensive guide provides the necessary protocols and interpretive framework for researchers to confidently establish the structure and purity of this valuable chemical entity.

References

  • Tucceri, R. I., & Scian, A. N. (2012). Spectroscopic Characterization of Poly(ortho-Aminophenol) Film Electrodes: A Review Article. International Journal of Spectroscopy. [Link]

  • Tucceri, R. I., Arnal, P. M., & Scian, A. N. (2012). Spectroscopic characterization of poly(o-aminophenol) film electrodes. A review article. CONICET Digital. [Link]

  • El-Shabrawy, M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. Scientific Reports. [Link]

  • Gunnlaugsson, T., et al. (2011). Structural and spectroscopic insight into the metal binding properties of the o-aminophenol-N,N,O-triacetic acid (APTRA) chelator: implications for design of metal indicators. Dalton Transactions. [Link]

  • Albayrak, Ç., et al. (2012). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

  • Hassan, M. A., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159863223, C18H26N2O4. Retrieved from PubChem. [Link]

  • Demircioglu, Z., et al. (2019). Spectroscopic, XRD, Hirshfeld surface and DFT approach of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. ResearchGate. [Link]

  • Albayrak, Ç., et al. (2012). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

  • Yüce, A., et al. (2010). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E. [Link]

  • Abdalrazaq, E. A., & Mahdi, R. J. (2022). Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Scientific Research Publishing. [Link]

  • Zhang, M.-J., et al. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Molport. (n.d.). 2-{[(2-chlorophenyl)amino]methyl}-6-ethoxyphenol. Retrieved from Molport website. [Link]

  • Unknown. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

  • Albayrak, Ç., et al. (2012). The solvent effect on UV-Vis spectra of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

  • Asiri, A. M., & Khan, S. A. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOCIDAL EVALUATION OF SCHIFF BASE METAL(II) COMPLEXES FROM AMINO ACIDS. Rasayan Journal of Chemistry. [Link]

  • Jumbri, K., et al. (2021). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. [Link]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency. [Link]

  • Loba Chemie. (2024). 2-ETHOXYPHENOL FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie website. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from SIELC Technologies website. [Link]

  • Organisation for the Prohibition of Chemical Weapons. (2021). S/1974/2021. Retrieved from OPCW website. [Link]

  • FooDB. (2010). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Retrieved from FooDB website. [Link]

  • ResearchGate. (n.d.). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. Retrieved from ResearchGate. [Link]

  • MassBank. (2008). 1-AMINO-2-PROPANOL; EI-B; MS. Retrieved from MassBank website. [Link]

  • Nováková, J., et al. (2023). IR Studies of Ethoxy Groups on CeO₂. Molecules. [Link]

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In-Depth Technical Guide: 2-(Aminomethyl)-6-ethoxyphenol – Molecular Architecture, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, highly functionalized benzylamines serve as privileged scaffolds. 2-(Aminomethyl)-6-ethoxyphenol is a specialized, multi-dentate aromatic building block characterized by its ortho-hydroxy, meta-ethoxy, and primary aminomethyl substituents. This unique spatial arrangement creates a highly specific hydrogen-bonding network, making it an invaluable precursor for synthesizing biologically active molecules, including Toll-Like Receptor (TLR) inhibitors and anti-tubercular agents[1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating guide to the molecular properties, synthetic methodologies, and mechanistic utility of 2-(Aminomethyl)-6-ethoxyphenol.

Chemical Identification & Molecular Architecture

The pharmacological utility of 2-(aminomethyl)-6-ethoxyphenol stems directly from its structural topology. The molecule features a central phenol ring that acts as an anchor. The ethoxy group at the 6-position provides a steric shield and enhances the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability in whole-cell assays[2]. Conversely, the aminomethyl group at the 2-position acts as a primary pharmacophore, capable of forming robust salt bridges with acidic residues (like aspartate or glutamate) in target protein binding pockets.

Quantitative Physicochemical Data

To facilitate integration into computational chemistry workflows and laboratory planning, the core physicochemical parameters are summarized below:

PropertyValue / Description
IUPAC Name 2-(Aminomethyl)-6-ethoxyphenol
Common Synonyms 3-Ethoxy-2-hydroxybenzylamine
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Exact Mass 167.0946 g/mol
SMILES String CCOC1=CC=CC(=C1O)CN
Hydrogen Bond Donors 2 (Phenolic -OH, Primary -NH2)
Hydrogen Bond Acceptors 3 (Ether -O-, Phenolic -O-, Amine -N-)
Topological Polar Surface Area 55.5 Ų
Precursor CAS Number 492-88-6 (3-Ethoxysalicylaldehyde)[3]
Commercial Form Often isolated as a Hydrochloride Salt[4]

Synthetic Methodology: Reductive Amination Workflow

The most efficient and scalable route to 2-(aminomethyl)-6-ethoxyphenol is the reductive amination of its commercially available precursor, 3-ethoxysalicylaldehyde. This approach is favored over the reduction of benzonitriles due to the mild conditions and the avoidance of high-pressure hydrogenation.

Step-by-Step Self-Validating Protocol

Phase 1: Imine Condensation

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 1.0 g, 6.02 mmol) of 3-ethoxysalicylaldehyde[5] in 20 mL of anhydrous methanol.

  • Amine Addition: Add 10.0 equivalents of ammonium acetate (NH₄OAc).

    • Causality: Ammonium acetate is deliberately chosen over aqueous ammonia. It acts as both the nitrogen source and a weak acid catalyst (buffering the solution to pH ~6). This mildly acidic environment optimally protonates the aldehyde carbonyl, accelerating nucleophilic attack by ammonia without causing the premature hydrolysis of the resulting imine intermediate[6].

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The complete disappearance of the highly UV-active aldehyde spot and the formation of a baseline-polar spot confirms quantitative conversion to the imine.

Phase 2: Hydride Reduction 4. Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. 5. Reduction: Carefully add 2.0 equivalents of sodium borohydride (NaBH₄) in small portions over 15 minutes.

  • Causality: NaBH₄ is a mild, chemoselective reducing agent. Adding it at 0°C suppresses the exothermic degradation of the imine and minimizes the competitive, direct reduction of any trace unreacted aldehyde into the unwanted 3-ethoxy-2-hydroxybenzyl alcohol side-product[2].

  • Quenching & Extraction: After stirring for an additional 2 hours at room temperature, quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Causality: NH₄Cl safely neutralizes excess hydride and prevents the aqueous layer from becoming overly basic, which could lead to emulsion formation during extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. To isolate the stable hydrochloride salt, dissolve the crude oil in diethyl ether and add 1.0 M HCl in dioxane until precipitation ceases[4].

Final Analytical Validation: To ensure absolute trustworthiness of the synthesized batch, perform a Ninhydrin stain on a TLC plate; a deep purple color definitively confirms the presence of the primary aliphatic amine. Furthermore, ¹H NMR spectroscopy must show the disappearance of the aldehyde proton (~9.8 ppm) and the emergence of a distinct singlet integrating for 2 protons at ~3.9–4.1 ppm , which corresponds to the newly formed benzylic -CH₂- group[6].

SynthesisWorkflow A 3-Ethoxysalicylaldehyde (CAS: 492-88-6) C Imine Intermediate (TLC Validated) A->C Condensation B NH4OAc / Methanol (pH ~6 Buffer) B->C E 2-(Aminomethyl)-6-ethoxyphenol (Ninhydrin Positive) C->E Chemoselective Reduction D NaBH4 Reduction (0°C to RT) D->E

Fig 1: Reductive amination workflow for 2-(Aminomethyl)-6-ethoxyphenol synthesis.

Mechanistic Applications & Biological Relevance

Benzylamine derivatives, particularly those with ortho-hydroxy substitutions, are heavily utilized in medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives synthesized from 2-hydroxy-3-ethoxybenzaldehyde exhibit potent biological activities[1].

Anti-Tubercular and Anti-Inflammatory Pathways

When 2-(aminomethyl)-6-ethoxyphenol is utilized as a core scaffold, the resulting analogs frequently demonstrate significant anti-Mycobacterium tuberculosis activity, often with Minimum Inhibitory Concentrations (MIC) ranging between 20 and 28 µM[6].

Mechanistically, the spatial geometry of the aminomethyl and ethoxy groups allows these molecules to act as competitive inhibitors for Toll-Like Receptor 2 (TLR2)[2]. By binding to the hydrophobic pockets of TLR2, these compounds prevent the dimerization of the receptor. This blockade directly halts the downstream phosphorylation cascades that typically lead to the activation of NF-κB. Consequently, the transcriptional repression of NF-κB prevents the release of pro-inflammatory cytokines (such as TNF-α and IL-6), providing a dual-action therapeutic profile: direct anti-mycobacterial stress and host-directed anti-inflammatory modulation.

MechanismPathway A 2-(Aminomethyl)-6-ethoxyphenol Derived Pharmacophore B Toll-Like Receptor 2 (TLR2) Competitive Inhibition A->B Target Engagement C NF-κB Pathway Downregulation B->C Signal Blockade D Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) C->D Transcriptional Repression E Anti-mycobacterial & Anti-inflammatory Efficacy D->E Phenotypic Outcome

Fig 2: Pharmacological signaling modulation by benzylamine derivatives.

References

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal (2023, Volume 17) URL:[Link]

  • 3-Ethoxysalicylaldehyde | CAS 492-88-6 Source: American Elements URL:[Link]

Sources

Methodological & Application

High-Resolution Analytical Methods for the Quantification of 2-(Aminomethyl)-6-ethoxyphenol: HPLC-UV and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Methodological Rationale

2-(Aminomethyl)-6-ethoxyphenol (C₉H₁₃NO₂, MW: 167.09 g/mol ) is a bifunctional aromatic compound featuring a primary aminomethyl group, a phenolic hydroxyl, and an ethoxy ether. Its quantification in biological matrices, synthetic reaction mixtures, or pharmaceutical formulations presents distinct analytical challenges due to its dual acid-base nature. The primary amine (pKa ~9.5) and the phenolic hydroxyl (pKa ~9.5–10) dictate that the molecule's ionization state is highly sensitive to mobile phase pH.

Causality in Method Design: To prevent peak tailing, dual-state peak splitting, and poor retention on reversed-phase columns, the analytical environment must force the molecule into a single, predictable ionization state.

  • For Routine HPLC-UV: We utilize an acidic mobile phase (pH 2.5–3.0) using phosphate or perchloric acid buffers. At this pH, the amine is fully protonated (cationic) and the phenol is fully protonated (neutral). Highly end-capped C18 columns or mixed-mode stationary phases (e.g., Primesep 100) are required to handle the cationic amine without secondary interactions with residual surface silanols[1][2].

  • For Trace-Level LC-MS/MS: Non-volatile buffers like phosphate cause ion suppression and mass spectrometer fouling. Therefore, we substitute phosphate with 0.1% Formic Acid. A superficially porous polar-embedded column (e.g., Poroshell 120 Bonus-RP) is selected to maximize the retention of this polar analyte while providing sharp peak shapes compatible with Electrospray Ionization (ESI+)[3][4].

Analytical Workflow

G Sample Sample Preparation (Protein Precipitation / Dilution) Centrifuge Centrifugation & Filtration (0.22 µm PTFE) Sample->Centrifuge Split Analytical Pathway Decision Centrifuge->Split HPLC HPLC-UV / DAD (Routine QC & High Conc.) Split->HPLC > 0.1 µg/mL LCMS UHPLC-MS/MS (Trace Levels & PK Studies) Split->LCMS < 0.1 µg/mL DataUV UV Quantification (λ = 275 nm) HPLC->DataUV DataMS MRM Quantification (m/z 168.1 -> 151.1) LCMS->DataMS Report Data Analysis & Validation (ICH Q2(R1) Guidelines) DataUV->Report DataMS->Report

Analytical workflow for 2-(Aminomethyl)-6-ethoxyphenol quantification via HPLC-UV and LC-MS/MS.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV for Routine Quantification (API & Synthetic Intermediates)

This method is optimized for high-throughput purity checks and formulation quantification, leveraging robust C18 chemistry[1].

Reagents & Materials:

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent highly end-capped column[1].

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Execution:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Set the column oven temperature to 25°C to ensure reproducible thermodynamics of partitioning[1].

  • Sample Preparation: Dissolve the sample in a diluent of 90:10 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Run: Inject 10 µL of the sample. Run the gradient program outlined in Table 1 .

  • Detection: Monitor the eluent at 275 nm (optimal for the substituted phenolic ring) and 220 nm (for general aromatic absorbance)[2][5].

  • System Suitability: Ensure the tailing factor for the 2-(Aminomethyl)-6-ethoxyphenol peak is ≤ 1.5 and theoretical plates (N) > 5000.

Protocol B: LC-MS/MS for Trace-Level Quantification (Biological Matrices)

For pharmacokinetic (PK) studies or trace impurity profiling, LC-MS/MS provides unparalleled sensitivity and specificity[3].

Reagents & Materials:

  • Column: Agilent Poroshell 120 Bonus-RP (3.0 × 100 mm, 2.7 µm). The polar-embedded amide group in this stationary phase prevents phase collapse in highly aqueous conditions and provides excellent selectivity for polar amines[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Execution:

  • Sample Extraction: For plasma samples, perform protein precipitation by adding 300 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard) to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant, evaporate under nitrogen, and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Run: Inject 2 µL into the UHPLC system. Operate at a flow rate of 0.4 mL/min using a rapid gradient (5% B to 95% B over 5 minutes).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The acidic mobile phase ensures the primary amine is pre-ionized as[M+H]⁺ (m/z 168.1)[3][4].

  • MRM Monitoring: Program the MS/MS to monitor the specific transitions listed in Table 2 .

Data Presentation & Method Parameters

Table 1: HPLC-UV Gradient Program

Time (min) Mobile Phase A (Buffer pH 3.0) % Mobile Phase B (Acetonitrile) % Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
10.0 40 60 1.0
12.0 40 60 1.0
12.1 95 5 1.0

| 17.0 | 95 | 5 | 1.0 |

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Note: Collision Energy (CE) and Fragmentor voltages are optimized for a standard triple quadrupole system.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (eV) Structural Assignment
2-(Aminomethyl)-6-ethoxyphenol 168.1 151.1 50 100 15 [M+H - NH₃]⁺

| 2-(Aminomethyl)-6-ethoxyphenol | 168.1 | 122.1 | 50 | 100 | 25 | [M+H - Ethanol]⁺ |

Table 3: Anticipated Method Validation Parameters (ICH Q2(R1) Compliant)

Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria
Linearity Range 0.5 – 100 µg/mL 1.0 – 500 ng/mL R² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL 0.3 ng/mL S/N ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL 1.0 ng/mL S/N ≥ 10, RSD ≤ 20%
Intra-day Precision (RSD) < 2.0% < 5.0% ≤ 5.0% (UV), ≤ 15% (MS)

| Recovery (Accuracy) | 98.5% – 101.5% | 85.0% – 110.0% | 95-105% (UV), 80-120% (MS) |

References

  • Title: Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Source: mfd.org.mk.
  • Title: HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Source: sielc.com.
  • Title: HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min). Source: researchgate.net.
  • Title: Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Source: PubMed.
  • Title: Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Source: agilent.com.

Sources

Application Note: Antimicrobial Screening Protocol for 2-(Aminomethyl)-6-ethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. Derivatives of 2-(Aminomethyl)-6-ethoxyphenol —often synthesized via Mannich reactions or the reduction of corresponding Schiff bases—represent a highly privileged class of bioactive molecules. The unique combination of a lipophilic ethoxy group, a hydrogen-bonding phenolic hydroxyl, and a basic aminomethyl moiety allows these compounds to effectively penetrate microbial lipid bilayers and interact with intracellular targets.

This application note provides a comprehensive, self-validating protocol for the systematic antimicrobial screening of 2-(Aminomethyl)-6-ethoxyphenol derivatives. It details the causality behind critical experimental choices, ensuring high scientific integrity and reproducible hit-to-lead development.

Scientific Rationale & Mechanism of Action

The structural topology of 2-(Aminomethyl)-6-ethoxyphenol derivatives is specifically tuned for antimicrobial efficacy. As demonstrated in recent literature regarding aminomethyl phenol derivatives (1[1]), the presence of the phenolic hydroxyl group alongside the aminomethyl moiety allows for diverse structural modifications that optimize both potency and the spectrum of activity.

  • The 6-Ethoxy Substitution: Enhances the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria and the complex outer membrane of Gram-negative strains.

  • The Aminomethyl Group: Acts as a primary pharmacophore. At physiological pH, the nitrogen atom is often protonated, allowing for electrostatic interactions with negatively charged bacterial cell wall components (e.g., teichoic acids or lipopolysaccharides). Furthermore, Mannich bases are known to possess potent antibacterial activities due to their ability to act as hydrogen bond donors/acceptors within enzyme active sites (2[2]).

  • Chelation Potential: The proximity of the phenolic -OH and the aminomethyl nitrogen creates a bidentate ligand system capable of chelating essential trace metals (e.g., Fe³⁺, Zn²⁺) required for bacterial metalloenzymes.

MoA A 6-Ethoxy Group D Lipid Bilayer Penetration A->D Enhances Lipophilicity B Aminomethyl Group E Enzyme Active Site Binding B->E Hydrogen Bonding F Metal Ion Chelation B->F C Phenolic -OH C->F Coordination G Bacterial Cell Death D->G E->G F->G

Structure-activity relationship (SAR) and logical mechanism of action for the derivatives.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and eliminate false positives/negatives, this screening protocol is designed as a self-validating system . Every assay must include the following internal controls:

  • Vehicle Control (Negative Control): 2-(Aminomethyl)-6-ethoxyphenol derivatives are typically hydrophobic and require Dimethyl Sulfoxide (DMSO) for dissolution. Because DMSO can exhibit intrinsic antimicrobial properties, a vehicle control (media + bacteria + 1% DMSO) is mandatory to prove that growth inhibition is solely due to the test compound.

  • Sterility Control: Uninoculated media to verify the absence of environmental contamination.

  • Growth Control: Inoculated media without any test compound to confirm optimal bacterial viability and doubling time.

  • Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) with known Minimum Inhibitory Concentration (MIC) values to validate the assay's sensitivity.

Causality Behind Reagent Selection
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standardized levels of Ca²⁺ and Mg²⁺ are critical. Variations in these cations can artificially alter the permeability of the bacterial outer membrane, skewing the MIC results of membrane-active phenolic compounds.

  • Resazurin (Metabolic Indicator): Phenolic derivatives often precipitate when serially diluted in aqueous broths, creating a cloudy suspension that mimics bacterial turbidity. To prevent subjective misinterpretation, Resazurin (a blue, non-fluorescent dye) is added. Viable bacterial oxidoreductases reduce Resazurin to Resorufin (pink, highly fluorescent), providing an objective, turbidity-independent colorimetric readout (3[3]).

Step-by-Step Screening Protocols

AntimicrobialWorkflow A Compound Library 2-(Aminomethyl)-6-ethoxyphenol B Primary Screening Agar Well Diffusion A->B Standardized Inoculum C MIC Determination Broth Microdilution (Resazurin) B->C Zone of Inhibition > 12 mm D MBC / MFC Determination Sub-culturing on Agar C->D Determine Bactericidal Activity E Cytotoxicity Assay Mammalian Cell Line (MTT) C->E Evaluate Selectivity Index (SI) F Lead Candidate Selection D->F High Efficacy E->F Low Toxicity

Workflow for the antimicrobial screening and lead selection of synthesized derivatives.
Protocol A: Inoculum Standardization

Rationale: Inconsistent bacterial concentrations lead to erratic MIC values. The inoculum effect can mask the true potency of the compound.

  • Isolate 3–5 morphologically identical colonies from an overnight agar plate (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension using a spectrophotometer to an OD600​ corresponding to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute the standardized suspension 1:150 in CAMHB to achieve a final working inoculum of 1×106 CFU/mL. (When mixed 1:1 with the compound in the microtiter well, the final test concentration will be the CLSI-mandated 5×105 CFU/mL).

Protocol B: Primary Screening via Agar Well Diffusion

Rationale: Well diffusion is preferred over disc diffusion for 2-(Aminomethyl)-6-ethoxyphenol derivatives because it accommodates higher volumes of hydrophobic compounds and prevents the compound from becoming trapped in the cellulose matrix of a paper disc.

  • Swab the standardized inoculum ( 1.5×108 CFU/mL) uniformly across the surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure a confluent lawn.

  • Using a sterile cork borer, punch 6 mm wells into the agar.

  • Prepare compound stock solutions at 10 mg/mL in 100% DMSO.

  • Dispense 50 µL of the test compound into the respective wells. Include wells for DMSO (negative control) and Ciprofloxacin (positive control).

  • Incubate the plates upright at 37°C for 18–24 hours.

  • Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using digital calipers. Compounds exhibiting a ZOI > 12 mm proceed to secondary screening.

Protocol C: MIC Determination via Resazurin-Assisted Broth Microdilution

Rationale: Determines the exact concentration required to halt bacterial growth, utilizing a metabolic dye to bypass solubility-induced turbidity errors.

  • In a sterile 96-well, U-bottom microtiter plate, dispense 100 µL of CAMHB into columns 2 through 12.

  • Add 200 µL of the test compound (prepared at 512 µg/mL in CAMHB with max 2% DMSO) into column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process up to column 10. Discard 100 µL from column 10. (Concentration range: 256 µg/mL to 0.5 µg/mL).

  • Column 11 serves as the Growth Control (no compound). Column 12 serves as the Sterility Control (no compound, no bacteria).

  • Inoculate 100 µL of the working bacterial suspension ( 1×106 CFU/mL) into columns 1 through 11. (Final DMSO concentration is now ≤1%).

  • Incubate the plate at 37°C for 16 hours.

  • Add 30 µL of a 0.015% Resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change of Resazurin from blue (oxidized, no growth) to pink (reduced, viable growth).

Quantitative Data Presentation

To facilitate structure-activity relationship (SAR) analysis, quantitative data must be systematically tabulated. The following table represents typical, expected MIC and MBC (Minimum Bactericidal Concentration) profiles for a library of N-substituted 2-(Aminomethyl)-6-ethoxyphenol derivatives, demonstrating how increasing the lipophilicity or electron-withdrawing nature of the R-group impacts efficacy against Gram-positive and Gram-negative strains.

Compound IDR-Substitution on Aminomethyl NitrogenMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MBC S. aureus (µg/mL)Selectivity Index (SI)*
AEP-01 -H (Primary Amine)641281282.5
AEP-02 -CH₃ (Methyl)3264644.8
AEP-03 -C₆H₅ (Phenyl)1664328.1
AEP-04 -C₆H₄-4-Cl (p-Chlorophenyl)4168>20.0
AEP-05 -C₆H₄-4-NO₂ (p-Nitrophenyl)284>50.0
Control Ciprofloxacin (Standard)0.50.251.0N/A

*Selectivity Index (SI) = CC50​ (Mammalian Cytotoxicity) / MIC (S. aureus). An SI > 10 indicates a favorable safety profile for further in vivo therapeutic development.

References

  • Asian Journal of Green Chemistry. Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives.[Link]

  • World Journal of Pharmaceutical Research. ACETOPHENONE BASED MANNICH BASES: SYNTHESIS, CHARACTERIZATION AND THEIR ANTI-BACTERIAL ACTIVITY.[Link]

Sources

Application Note & Protocol: Synthesis of 2-((Dimethylamino)methyl)-6-ethoxyphenol via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of 2-((dimethylamino)methyl)-6-ethoxyphenol, a substituted phenolic Mannich base. The Mannich reaction is a cornerstone in organic synthesis for the aminoalkylation of acidic compounds.[1][2] In this application, the electron-rich aromatic ring of 2-ethoxyphenol serves as the nucleophile for a three-component condensation with formaldehyde and dimethylamine. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step protocol for synthesis and purification, safety considerations, and methods for product characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize phenolic Mannich bases, which are valuable intermediates in the creation of pharmaceuticals and other biologically active molecules.[3][4]

Introduction and Scientific Background

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine.[2][5] When applied to phenols, the reaction leverages the nucleophilic character of the aromatic ring, which is strongly activated by the hydroxyl group, to facilitate an electrophilic aromatic substitution.[6] The resulting products, known as phenolic Mannich bases, are versatile synthetic intermediates. The introduction of an aminomethyl group can enhance the solubility and bioavailability of parent molecules, making this reaction highly relevant in medicinal chemistry and drug development.[3][4]

The substrate of interest, 2-ethoxyphenol, possesses two activating groups on the aromatic ring: a hydroxyl (-OH) and an ethoxy (-OEt). Both are ortho, para-directing groups. The hydroxyl group is the more powerful activating group, and its directing effect will dominate.[6] Consequently, the aminomethyl group is expected to substitute at the positions ortho or para to the hydroxyl group. Given the substitution pattern, the most likely product is 2-((dimethylamino)methyl)-6-ethoxyphenol, where the incoming electrophile adds to the sterically accessible ortho position.

Reaction Mechanism

The Mannich reaction with phenols proceeds via a two-stage mechanism:

  • Formation of the Iminium Ion: The reaction initiates with the condensation of the secondary amine (dimethylamine) and formaldehyde. This acid- or base-catalyzed process forms a highly reactive electrophilic species known as the dimethylaminium ion (an iminium ion, sometimes referred to as an Eschenmoser's salt precursor).[1][6][7]

  • Electrophilic Aromatic Substitution: The electron-rich 2-ethoxyphenol acts as a nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the iminium ion. This step constitutes an electrophilic aromatic substitution, leading to the formation of a C-C bond and the introduction of the aminomethyl group onto the phenolic ring.[6][7] Subsequent deprotonation re-aromatizes the ring to yield the final product.

Mannich_Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution Amine Dimethylamine (CH₃)₂NH Iminium Dimethylaminium Ion [(CH₃)₂N=CH₂]⁺ Amine->Iminium + CH₂O - H₂O Formaldehyde Formaldehyde CH₂O Phenol 2-Ethoxyphenol Intermediate Wheland Intermediate Iminium->Intermediate Electrophilic Attack Phenol->Intermediate + [(CH₃)₂N=CH₂]⁺ Product 2-((Dimethylamino)methyl)-6-ethoxyphenol Intermediate->Product - H⁺

Caption: Mechanism of the Mannich reaction with 2-ethoxyphenol.

Experimental Protocol

This protocol details the synthesis of 2-((dimethylamino)methyl)-6-ethoxyphenol.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Ethoxyphenol≥98%Sigma-Aldrich
Dimethylamine solution40 wt. % in H₂OSigma-Aldrich
Formaldehyde solution37 wt. % in H₂OFisher Scientific
Ethanol (EtOH)Reagent Grade, 95%VWR
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
250 mL Round-bottom flask--
Reflux condenser--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel--
Rotary evaporator--
Safety Precautions
  • Formaldehyde: Is a known human carcinogen and a sensitizing agent.[8] Handle only in a well-ventilated chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Dimethylamine: Is flammable, corrosive, and toxic. It can cause severe skin burns and eye damage.[10] Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, in a fume hood.[10]

  • 2-Ethoxyphenol: May cause skin and eye irritation. Standard laboratory PPE should be worn.

  • General: This reaction can be exothermic. Proper temperature control during the initial addition of reagents is critical. Perform the entire experiment in a chemical fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyphenol (13.8 g, 0.10 mol) in ethanol (50 mL).

  • Initial Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Amine Addition: While maintaining the temperature below 10 °C, slowly add the 40% aqueous dimethylamine solution (12.4 g, 0.11 mol, 1.1 equivalents) to the stirred solution dropwise over 15-20 minutes.

  • Formaldehyde Addition: Continue to maintain the temperature below 10 °C. Add the 37% aqueous formaldehyde solution (9.0 g, 0.11 mol, 1.1 equivalents) dropwise over 20-30 minutes. The addition rate should be controlled to prevent a significant temperature increase. Rationale: Slow, cooled addition is crucial to control the initial exothermic condensation of formaldehyde and dimethylamine, minimizing side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Continue to reflux with stirring for 4 hours.[11] Rationale: Heating the reaction drives it to completion by providing the necessary activation energy for the electrophilic aromatic substitution step.

  • Cooling and Concentration: After 4 hours, cool the reaction mixture to room temperature. Remove the solvent (ethanol) and excess water under reduced pressure using a rotary evaporator.

Work-up and Purification
  • Acidification: To the concentrated residue, add 100 mL of cold 2 M hydrochloric acid (HCl). This will protonate the basic Mannich product, making it water-soluble, while the unreacted 2-ethoxyphenol remains less soluble.

  • Extraction of Impurities: Transfer the acidic solution to a separatory funnel. Extract the mixture with diethyl ether (2 x 50 mL) to remove unreacted 2-ethoxyphenol and any non-basic impurities. Discard the organic layers. Rationale: This acid-base extraction is a key purification step that selectively isolates the desired amine product from the starting phenol.

  • Basification: Cool the remaining aqueous layer in an ice bath. Slowly and carefully add 10 M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). This deprotonates the Mannich base, converting it back to its free, water-insoluble form, which may precipitate or form an oil.

  • Product Extraction: Extract the basic aqueous solution with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

  • Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure 2-((dimethylamino)methyl)-6-ethoxyphenol.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the aromatic protons, the benzylic methylene protons (a singlet around 3.6-3.8 ppm), and the dimethylamino group (a singlet around 2.2-2.4 ppm). The phenolic -OH proton will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms, including signals for the CH₂N group and the aromatic carbons.

  • IR (Infrared) Spectroscopy: Expect a broad absorption band for the phenolic O-H stretch (around 3000-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N and C-O stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₇NO₂ = 195.26 g/mol ).

Expected Yield: Yields for phenolic Mannich reactions can vary widely based on conditions and substrate. A moderate to good yield of 60-80% can be anticipated after purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No YieldIncomplete reaction; incorrect stoichiometry.Ensure accurate measurement of reagents. Increase reflux time. Confirm reagent quality.
Formation of Bis-substituted ProductHigh ratio of formaldehyde/amine to phenol.Use a molar ratio of phenol:amine:formaldehyde of 1:1.1:1.1. Avoid large excesses of the aminomethylating agents.
Difficult PurificationIncomplete separation during acid/base extraction.Ensure the pH is distinctly acidic (<2) and basic (>10) during the respective extraction steps.
Oily Product That Won't SolidifyResidual solvent or impurities.Purify via vacuum distillation or column chromatography instead of recrystallization.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-((dimethylamino)methyl)-6-ethoxyphenol via the Mannich reaction. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and employing a standard acid-base work-up, the target compound can be isolated in good yield. The described methodology is broadly applicable to other substituted phenols and serves as a foundational technique for researchers in synthetic and medicinal chemistry.

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich bases in organic synthesis. CRC press.
  • Dimmock, J. R., & Kumar, P. (1997). Mannich bases: an important pharmacophore in medicinal chemistry. Journal of pharmaceutical sciences, 86(6), 631-640.
  • Wikipedia. (2024). Mannich reaction. Wikimedia Foundation. [Link]

  • Sathishkumar, M., & Karthi, S. (2014). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical and Pharmaceutical Sciences, 7(3), 265-273.
  • Burke, W. J. (1949). The Reaction of Phenols with N-Methylolamides. Journal of the American Chemical Society, 71(2), 609-612.
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction.
  • Lawrence, S. A. (2004).
  • Li, J., et al. (2022). Application of the Mannich reaction in the structural modification of natural products. RSC Medicinal Chemistry. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]

  • Dima, S., et al. (2017). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 62(2), 157-164.
  • ResearchGate. (2007). Phenolic Structure and Colour in Mannich Reaction Products. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION. [Link]

  • AKKİM. (2015, April 2). Dimethylamine (DMA) Safety Data Sheet. [Link]

  • University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. EH&S. [Link]

  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. [Link]

  • SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. [Link]

  • NIH National Center for Biotechnology Information. (2023). OSHA Formaldehyde Safety. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(Aminomethyl)-6-ethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this troubleshooting guide specifically for researchers and drug development professionals facing yield, purity, or scalability bottlenecks when synthesizing 2-(aminomethyl)-6-ethoxyphenol .

Nomenclature Note: The numbering shifts between the intermediate and final product due to IUPAC priority rules. In the precursor, the aldehyde dictates C1 (yielding 3-ethoxy-2-hydroxybenzaldehyde). Upon reduction, the phenol takes priority as C1, making the final product 2-(aminomethyl)-6-ethoxyphenol.

Synthetic Workflow & Mechanistic Pathway

To avoid the over-alkylation issues common in direct reductive amination, our validated workflow utilizes a three-step pathway: ortho-formylation, intermediate stabilization via an oxime, and chemoselective reduction.

Synthesis A 2-Ethoxyphenol (Starting Material) B 3-Ethoxy-2-hydroxy- benzaldehyde A->B Formylation (MgCl2, Et3N, (CH2O)n) C 3-Ethoxy-2-hydroxy- benzaldehyde oxime B->C Oximation (NH2OH·HCl, NaHCO3) D 2-(Aminomethyl)- 6-ethoxyphenol C->D Reduction (NaBH4, NiCl2)

Synthetic workflow from 2-ethoxyphenol to 2-(aminomethyl)-6-ethoxyphenol.

Validated Experimental Protocols

Phase 1: Ortho-Formylation (Casnati-Skattebøl Reaction)
  • Objective: Synthesize 3-ethoxy-2-hydroxybenzaldehyde from 2-ethoxyphenol.

  • Procedure: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous acetonitrile. Add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.75 eq). Stir for 15 minutes. Add paraformaldehyde (6.0 eq) and reflux for 8 hours. Quench with 1M HCl and extract with ethyl acetate.

  • Causality & Mechanism: Standard electrophilic aromatic substitution often yields para-substituted byproducts due to steric hindrance. The addition of MgCl₂ is critical; the Mg²⁺ ion coordinates simultaneously with the phenoxide oxygen and the formaldehyde, structurally directing the electrophilic attack exclusively to the ortho position.

  • Self-Validation Check: A successful coordination complex formation is indicated by the solution turning a distinct pale yellow upon the addition of Et₃N and MgCl₂.

Phase 2: Oximation (Intermediate Stabilization)
  • Objective: Synthesize 3-ethoxy-2-hydroxybenzaldehyde oxime 1.

  • Procedure: To a solution of 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq). Reflux for 16 hours. Remove ethanol in vacuo, suspend the residue in water, and filter to obtain the oxime as a pink/off-white solid 2.

  • Causality & Mechanism: NaHCO₃ is essential to neutralize the hydrochloride salt of hydroxylamine, releasing the free nucleophilic amine to attack the carbonyl. Without it, the reaction stalls.

  • Self-Validation Check: The cessation of CO₂ evolution (bubbling) during the addition of NaHCO₃ confirms complete neutralization.

Phase 3: Chemoselective Reduction
  • Objective: Synthesize 2-(aminomethyl)-6-ethoxyphenol.

  • Procedure: Dissolve the oxime (1.0 eq) and NiCl₂·6H₂O (0.1 eq) in methanol. Cool to 0 °C. Slowly add NaBH₄ (3.0 eq) in small portions. Stir at room temperature for 2 hours. Quench with aqueous NH₄Cl, extract with EtOAc, and immediately bubble dry HCl gas through the organic layer to precipitate the target molecule as a hydrochloride salt.

  • Causality & Mechanism: NiCl₂ and NaBH₄ react to generate nickel boride (Ni₂B) in situ. This acts as a highly active hydrogenation catalyst that specifically targets the C=N bond of the oxime without reducing the aromatic ring or cleaving the ethoxy ether 3.

  • Self-Validation Check: The immediate color change from clear/greenish to opaque black confirms the formation of the active Ni₂B catalyst.

Troubleshooting & FAQs

Q1: During reductive amination, I observe significant amounts of secondary and tertiary amine byproducts. How can I prevent this? A1: Direct reductive amination of 3-ethoxy-2-hydroxybenzaldehyde with ammonia gas and a reducing agent (e.g., NaBH₃CN) is highly prone to over-alkylation 4. The newly formed primary amine is more nucleophilic than ammonia, leading to secondary dimer formation. By converting the aldehyde to the stable oxime intermediate first, you lock the nitrogen stoichiometry, ensuring near 100% conversion to the primary amine upon reduction.

Q2: The isolated 2-(aminomethyl)-6-ethoxyphenol degrades and turns dark brown within days. How can we improve its shelf-life? A2: The target molecule contains both an electron-rich phenol and a primary aliphatic amine, making it highly susceptible to auto-oxidation. Do not store it as a free base. Immediately upon extraction, treat the organic solvent with ethereal HCl to precipitate 2-(aminomethyl)-6-ethoxyphenol hydrochloride 5. Protonating the amine drastically reduces the electron density of the ring, stabilizing the compound indefinitely at room temperature.

Q3: Why is my Phase 3 reduction stalling at the hydroxylamine intermediate? A3: This occurs if the reaction temperature drops below 0 °C during NaBH₄ addition, or if the methanol is not anhydrous. Water competes with the oxime for the hydride, quenching the NaBH₄ prematurely. Ensure your methanol is dry and allow the reaction to warm to room temperature after the initial exothermic addition.

Quantitative Data: Yield & Purity Optimization

The table below summarizes the quantitative outcomes of various reduction strategies tested on the oxime intermediate. The Nickel Boride method is prioritized for its balance of speed, safety, and selectivity.

Reduction StrategyReagentsAvg. Yield (%)Purity (%)Reaction TimePrimary Byproduct Profile
Nickel Boride (Recommended) NaBH₄, NiCl₂, MeOH88 - 92%>98%2 hoursMinimal (<1% secondary amine)
Catalytic Hydrogenation Pd/C, H₂ (50 psi), MeOH90 - 95%>99%12 hoursTrace ring-reduced species
Direct Reductive Amination NH₃, NaBH₃CN, MeOH45 - 55%<70%18 hoursHigh secondary/tertiary amines
Hydride Reduction LiAlH₄, THF75 - 80%85%4 hoursEther cleavage products

References

  • Title: 2-Hydroxyaryloximes as Tunable Extractants for Selective First–Row Transition Metal Liquid–Liquid Extraction: Dimerization Coefficients, pKa, and pH0.
  • Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL
  • Title: Crystal structure of 3-ethoxy-2-hydroxybenzaldehyde oxime, C9H11NO3 Source: ResearchGate URL
  • Title: Viloxazine Hydrochloride: Synthesis and Introduction Source: ChemicalBook URL
  • Title: Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

Technical Support Center: Purification of 2-(Aminomethyl)-6-ethoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Purification Challenges

2-(Aminomethyl)-6-ethoxyphenol is a substituted aminophenol containing three key functional groups: a primary aminomethyl group (basic), a phenolic hydroxyl group (weakly acidic), and an ethoxy ether group (largely neutral). This unique combination makes it an amphoteric molecule, meaning it can react as both an acid and a base.[1] This property, coupled with the high susceptibility of the aminophenol scaffold to oxidation, presents specific challenges during purification.[2][3]

This guide provides in-depth troubleshooting strategies and detailed protocols to address the most common issues encountered during the purification of 2-(Aminomethyl)-6-ethoxyphenol and related compounds. The principles discussed here are grounded in the fundamental chemistry of aminophenols and are applicable to a wide range of purification scales.

Key Molecular Features Influencing Purification:

  • Amphoteric Nature: The presence of both a basic amine (pKa of the conjugate acid is typically ~9-10) and an acidic phenol (pKa ~10) complicates techniques like liquid-liquid extraction and chromatography.[1][4]

  • High Polarity: The amine and hydroxyl groups make the molecule quite polar, influencing solvent selection for chromatography and recrystallization.

  • Susceptibility to Oxidation: Like many ortho- and para-aminophenols, this compound is prone to air oxidation, which can rapidly form highly colored impurities (e.g., quinone-imines), leading to product discoloration (pink, brown, or black).[1][3] This is often catalyzed by trace metals or exposure to light and air.[2][5]

Troubleshooting Guide: Common Purification Issues

This section is designed in a question-and-answer format to directly address problems you may encounter.

Issue 1: Product Discoloration

Q: My isolated 2-(Aminomethyl)-6-ethoxyphenol is pink/brown/dark, not the expected off-white solid. What happened and how can I fix it?

A: This is the most common issue and is almost always due to oxidation.[1][3] The phenol ring is electron-rich and easily oxidized, especially with the electron-donating amino and ethoxy groups. This process forms highly colored quinone-type structures.[6]

Immediate Causes & Solutions:

Likely Cause Explanation Recommended Solution
Air Exposure During Workup Dissolved oxygen in solvents or exposure to the atmosphere during extraction, filtration, or concentration will oxidize the compound.[2]Work under an inert atmosphere (Nitrogen or Argon) whenever possible. Use solvents that have been deoxygenated by sparging with N₂ or Ar for 15-30 minutes before use.[5]
High pH Conditions Basic conditions deprotonate the phenolic hydroxyl, making the resulting phenoxide even more susceptible to oxidation.During extractions, avoid prolonged exposure to strong bases. If a basic wash is necessary, perform it quickly and immediately proceed to the next step.
Trace Metal Contamination Metal ions (e.g., from spatulas, flasks, or reagents) can catalyze oxidation.Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Adding a chelating agent like EDTA can sometimes help, but compatibility must be checked.[2]
Light Exposure UV light can promote the formation of radical species that initiate oxidation.Protect the compound and its solutions from light by using amber glassware or by wrapping flasks in aluminum foil.[5]

Corrective Action for Discolored Material: If your material is already discolored, a purification step involving a reducing agent or adsorbent is necessary.

  • Redissolution & Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent (e.g., ethanol/water). Add a small amount (1-2% by weight) of activated charcoal to the hot solution.[7] The charcoal will adsorb many of the colored polymeric impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or fluted filter paper to remove the charcoal.[7] This step must be done quickly to prevent premature crystallization in the funnel.

  • Recrystallization with Antioxidant: Allow the filtered solution to cool and crystallize. For enhanced protection, consider adding a small amount of an antioxidant like sodium metabisulfite (Na₂S₂O₅) or sodium hydrosulfite (Na₂S₂O₄) to the recrystallization solvent.[5][8]

Issue 2: Column Chromatography Problems

Q: My compound is streaking badly (tailing) on the silica gel TLC plate and I'm getting poor separation and low recovery from my column. Why?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites strongly and often irreversibly interact with the basic aminomethyl group of your molecule, causing the observed tailing and product loss on the column.[2][9]

Solutions to Improve Chromatographic Performance:

Method Explanation How to Implement
Eluent Modification Adding a small amount of a volatile base to the mobile phase neutralizes the acidic silanol sites, preventing strong interaction with your amine.Add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol). Equilibrate the column with this modified eluent before loading your sample.[9]
Use a Different Stationary Phase If tailing persists, silica may not be the right choice.Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Reversed-Phase (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using a mobile phase like acetonitrile/water can be very effective.
Dry Loading Loading the sample dissolved in a strong solvent can cause it to precipitate at the top of the column and then slowly redissolve, leading to band broadening.Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a suitable solvent (e.g., DCM or MeOH), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this powder onto the top of your column.[9]
Issue 3: Recrystallization & Isolation Difficulties

Q: My compound oils out or refuses to crystallize from solution. What should I do?

A: "Oiling out" or failure to crystallize often occurs when the compound is too soluble in the chosen solvent even at low temperatures, or when impurities are present that inhibit crystal lattice formation.[10] The high polarity of 2-(Aminomethyl)-6-ethoxyphenol can make finding a suitable single-solvent system challenging.

Troubleshooting Recrystallization:

  • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound when hot but not when cold.[11]

    • Test Solvent Pairs: Use a two-solvent system. Dissolve your compound in a small amount of a "good" solvent in which it is very soluble (e.g., methanol, ethanol). Then, add a "poor" solvent in which it is insoluble (e.g., water, hexane, or diethyl ether) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[10]

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal from a previous batch.[11]

  • Purify via Salt Formation: This is an excellent and often overlooked strategy for amines.[12][13] Reacting your amphoteric compound with an acid converts the basic amine into a highly crystalline and stable ammonium salt, which often has very different solubility properties than the free base.

    • Protocol: Dissolve the crude free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of an acid (e.g., HCl in ether/isopropanol, or concentrated aqueous HCl). The hydrochloride salt will often precipitate immediately as a pure, crystalline solid.[6] The salt can be collected by filtration and, if necessary, recrystallized from a polar solvent like ethanol/water. The pure free base can be regenerated by dissolving the salt in water and neutralizing with a base like NaHCO₃.

Detailed Experimental Protocol

Protocol 1: Flash Column Chromatography with Modified Eluent

This protocol is designed to mitigate the tailing issues common with aminophenols on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane containing 1% triethylamine).

  • Column Packing: Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.

  • Equilibration: Run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated with the triethylamine modifier.

  • Sample Loading: Dissolve the crude 2-(Aminomethyl)-6-ethoxyphenol in a minimal amount of the mobile phase (or perform a dry load as described above) and carefully load it onto the sand layer.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:1:1 DCM/MeOH/Et₃N) and gradually increase the polarity by increasing the proportion of methanol (e.g., to 95:4:1 DCM/MeOH/Et₃N).

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a visualization method appropriate for phenols/amines (e.g., UV light, ninhydrin stain, or potassium permanganate stain).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Visualization of Workflows

Diagram 1: Troubleshooting Product Discoloration

This decision tree guides the user through diagnosing and solving issues related to product discoloration, a primary challenge due to oxidation.

G start Is the final product discolored (pink, brown)? no No start->no Purity OK yes Yes start->yes Oxidation Suspected solution_inert ACTION: Re-purify under N2 or Ar. Use degassed solvents. no->solution_inert no->solution_inert no->solution_inert end_good Product is pure. Store under inert gas in a cool, dark place. no->end_good check_inert Was the purification performed under an inert atmosphere? yes->check_inert check_solvents Were solvents degassed before use? yes->check_solvents check_antioxidant Was an antioxidant (e.g., Na2S2O5) used? yes->check_antioxidant solution_charcoal CORRECTIVE ACTION: 1. Redissolve material. 2. Treat with activated charcoal. 3. Hot filter and recrystallize. yes->solution_charcoal check_inert->no No check_inert->yes Yes check_solvents->no No check_solvents->yes Yes check_antioxidant->no No check_antioxidant->yes All precautions taken end_repurify Re-purified product should be clean. solution_inert->end_repurify solution_charcoal->end_repurify

Caption: Decision tree for troubleshooting product discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 2-(Aminomethyl)-6-ethoxyphenol? A1: Due to its sensitivity to oxidation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon).[2] For long-term stability, storing it as its hydrochloride salt is highly recommended, as salts are significantly more resistant to oxidation.[3] Store in a cool, dark, and dry place.

Q2: Can I use acid-base extraction to purify this compound? A2: Yes, but it must be done carefully. Because the compound is amphoteric, its solubility in water is highly pH-dependent.[1] To extract it into an aqueous acidic layer (e.g., 1M HCl), the pH must be low enough (~pH < 2) to fully protonate the amine. To extract it into an aqueous basic layer (e.g., 1M NaOH), the pH must be high enough (~pH > 12) to fully deprotonate the phenol. At intermediate pH values, the compound may exist as a zwitterion or neutral species with lower aqueous solubility, potentially leading to precipitation or poor extraction efficiency.[8] Perform extractions quickly to minimize oxidation, especially under basic conditions.[8]

Q3: How can I confirm the purity of my final product? A3: A combination of techniques should be used.

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for assessing purity quantitatively. A reversed-phase C18 column is often a good starting point. Adding an antioxidant like ascorbic acid to the sample solvent can prevent on-column degradation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities if their signals are visible.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Google Patents. US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • HALO Columns. LC Chromatography Troubleshooting Guide. HALO Columns. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Aminophenols | Request PDF. ResearchGate. Available from: [Link]

  • Reddit. Column chromatography issues : r/chemistry. Reddit. Available from: [Link]

  • MDPI. Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • Semantic Scholar. Organic Salts of Pharmaceutical Impurity p-Aminophenol. Semantic Scholar. Available from: [Link]

  • PubMed. Organic Salts of Pharmaceutical Impurity p-Aminophenol. PubMed. Available from: [Link]

  • Google Patents. US4440954A - Process for the purification of p-aminophenol.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Chemistry Steps. Available from: [Link]

  • PubChem. CID 159863223 | C18H26N2O4. PubChem. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Wikipedia. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Molport. 2-ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol. Molport. Available from: [Link]

  • MDPI. Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • PubChem. 2-Aminooxyphenol | C6H7NO2 | CID 21226150. PubChem. Available from: [Link]

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Technical Support Center: Synthesis of Aminophenols via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the Mannich synthesis of aminophenols. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, with a focus on mitigating common side reactions and optimizing product outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the Mannich synthesis of aminophenols in a direct question-and-answer format.

Question 1: My reaction is yielding a complex mixture of ortho- and para-substituted isomers. How can I improve the regioselectivity?

Answer: This is a common challenge rooted in the fundamental mechanism of the reaction. The phenolic hydroxyl group is a strong activating, ortho, para-director for electrophilic aromatic substitution.[1][2] This means it increases the electron density at the ortho (C2, C6) and para (C4) positions, making them all susceptible to attack by the electrophilic iminium ion generated in situ.[1][3]

Causality and Strategic Solutions:

  • Steric Hindrance: The most effective lever to pull is often sterics.

    • Amine Choice: Using a bulkier secondary amine (e.g., diethylamine instead of dimethylamine, or diisopropylamine) can sterically hinder the approach to the more crowded ortho positions, thereby favoring the formation of the para-substituted product.[4]

    • Substrate Choice: If your starting phenol already has a substituent at one of the ortho positions, the reaction will be directed to the remaining ortho and para positions. If both ortho positions are blocked, the reaction can be forced exclusively to the para position.[5]

  • Reaction Conditions: While less impactful than sterics, reaction conditions can sometimes influence the o/p ratio. Some solvent systems or temperatures may slightly favor one isomer over the other, but this is highly substrate-dependent and requires empirical optimization.

Workflow for Improving Regioselectivity:

G start Problem: Poor o/p Selectivity sterics Modify Steric Environment start->sterics conditions Optimize Reaction Conditions (Secondary Effect) start->conditions amine Use a Bulkier Secondary Amine (e.g., Diethylamine, Piperidine) sterics->amine substrate Use Phenol with Ortho-Blocking Group sterics->substrate para_favored Para-isomer formation is favored amine->para_favored substrate->para_favored

Caption: Workflow for enhancing para-selectivity.

Question 2: I'm observing significant amounts of di- and tri-substituted products, leading to low yields of my desired mono-aminophenol. What's causing this and how do I stop it?

Answer: The formation of multiple aminomethyl groups on the phenol ring (e.g., 2,4-bis(aminomethyl)phenol or 2,4,6-tris(aminomethyl)phenol) is a classic example of over-alkylation.[3] This occurs because the first aminomethylation reaction does not significantly deactivate the aromatic ring, leaving the remaining activated ortho and para positions vulnerable to further reaction.

Causality and Strategic Solutions:

  • Stoichiometry: The primary cause is an excess of the aminomethylating reagents (formaldehyde and amine) relative to the phenol.

    • Control Reagent Ratios: The most critical control parameter is stoichiometry. Use the phenol as the limiting reagent. A 1:1:1 molar ratio of phenol:amine:formaldehyde is the theoretical starting point for mono-substitution. To suppress di- and tri-substitution, you may even need to use a slight excess of the phenol.

    • Order of Addition: Slowly adding the formaldehyde to a mixture of the phenol and amine can help maintain a low instantaneous concentration of the electrophile, reducing the likelihood of multiple substitutions.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can drive the reaction towards the thermodynamically stable, more substituted products. Monitor the reaction progress using TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.[6]

Table 1: Troubleshooting Over-Alkylation

ParameterIssueRecommended Action
Stoichiometry Excess formaldehyde and/or amineUse Phenol:Amine:Formaldehyde ratio of 1:1:1 or even 1.1:1:1.
Order of Addition High initial concentration of electrophileAdd formaldehyde dropwise to the mixture of phenol and amine.
Temperature Too high (e.g., >80-90°C)Run the reaction at a lower temperature (e.g., room temperature to 60°C).[7]
Reaction Time Too longMonitor reaction progress (TLC, LC-MS) and quench upon optimal conversion.[8]

Question 3: My final product mixture contains a significant amount of a higher molecular weight impurity, possibly a dimer. What is this and how can I prevent it?

Answer: You are likely observing the formation of methylene-bridged phenols.[9] This is a well-known side reaction in Mannich chemistry with phenols and can be particularly problematic.

Mechanism of Dimer Formation:

This side reaction often proceeds through a "reverse" or "retro-Mannich" reaction.[4] The initially formed Mannich base can eliminate the amine to form a highly reactive quinone methide intermediate. This electrophilic intermediate is then rapidly attacked by another molecule of the starting phenol, resulting in a dimer linked by a -CH₂- bridge.

G mannich_base Mannich Base (HO-Ph-CH₂NR₂) retro Retro-Mannich (-HNR₂) mannich_base->retro Unstable (Heat, pH) quinone_methide Quinone Methide (O=Ph=CH₂) retro->quinone_methide dimer Methylene-Bridged Dimer (HO-Ph-CH₂-Ph-OH) quinone_methide->dimer Nucleophilic Attack phenol Phenol Nucleophile (HO-Ph) phenol->dimer

Caption: Formation of methylene-bridged dimers.

Prevention Strategies:

  • Control pH: The stability of the Mannich base is pH-dependent. Work-up conditions should be carefully controlled to avoid pH ranges that favor amine elimination. Often, isolating the product as an acid salt (e.g., hydrochloride) can increase its stability.

  • Lower Temperature: The retro-Mannich reaction is often promoted by heat. Running the reaction at the lowest feasible temperature and avoiding excessive heat during work-up and purification is crucial.

  • Prompt Isolation: Do not let the crude reaction mixture stand for extended periods, especially at elevated temperatures. Proceed with work-up and purification as soon as the reaction is complete.

Question 4: My purified aminophenol is stable initially but develops a yellow or brown color upon storage. Why is this happening?

Answer: Discoloration of aminophenols is almost always due to oxidation.[7] Phenolic compounds, especially aminophenols, are highly susceptible to air oxidation, which is often catalyzed by light and trace metal ions.[10] The oxidation process leads to the formation of highly colored quinone and quinone-imine type structures and polymeric materials.[10]

Prevention and Stabilization Protocol:

  • Inert Atmosphere: During the final stages of purification (e.g., solvent removal, drying) and subsequent storage, handle the material under an inert atmosphere like nitrogen or argon.[10]

  • Light Protection: Store the final product in amber vials or otherwise protected from light to prevent photolytic degradation.[10]

  • Low Temperature Storage: Store the compound in a refrigerator or freezer to slow the rate of degradation.[10]

  • Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as sodium metabisulfite or butylated hydroxytoluene (BHT), can significantly inhibit oxidation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA during work-up can sequester metal ions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Mannich reaction with a phenol?

A1: The reaction proceeds in two primary stages:

  • Formation of the Iminium Ion: The amine and formaldehyde react, typically under acidic or protic conditions, to form a highly electrophilic intermediate called an iminium (or Mannich) ion. This is the key electrophile in the reaction.[1][4][11]

  • Electrophilic Aromatic Substitution (EAS): The electron-rich phenol ring acts as the nucleophile, attacking the carbon of the iminium ion. This attack occurs preferentially at the ortho and para positions, leading to the formation of the C-C bond and the final aminomethylated phenol product.[1][12]

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution Amine R₂NH Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium + H⁺ Phenol Phenol Iminium->Phenol Electrophilic Attack Product Aminophenol Product Phenol->Product

Caption: General mechanism of the Mannich reaction on phenols.

Q2: How does the choice of amine impact the reaction?

A2: The amine is a critical component that influences both reactivity and the final product structure.

  • Basicity & Sterics: More basic amines generally react faster with formaldehyde to form the iminium ion. However, as discussed in the troubleshooting guide, sterically hindered amines (e.g., diethylamine) can be used to favor para substitution.[4]

  • Primary vs. Secondary Amines: Secondary amines are most commonly used and lead to tertiary amine products.[4] Primary amines can also be used, but the resulting secondary amine product contains an N-H bond and can potentially react further with another equivalent of formaldehyde and phenol, leading to more complex side products.[13][14]

Q3: Can I use aldehydes other than formaldehyde?

A3: Yes, but it is less common for the aminomethylation of simple phenols. While formaldehyde is typically used to install the characteristic -CH₂-NR₂ group, other non-enolizable aldehydes like benzaldehyde can be used in what is often called a Betti reaction, a variant of the Mannich reaction.[1] Using other enolizable aldehydes can significantly complicate the reaction profile with competing self-condensation (aldol) reactions.

Q4: What are the best practices for purification of phenolic Mannich bases?

A4: Purification strategies depend on the physical properties of the product.

  • Extraction: The basicity of the amine group allows for straightforward acid-base extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The Mannich base will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to regenerate the free base, which is then extracted back into an organic solvent.

  • Crystallization: Many Mannich bases are crystalline solids and can be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or acetone.[1] Converting the base to its hydrochloride salt often yields a more readily crystallizable solid with a sharper melting point and improved stability.[15]

  • Column Chromatography: If isomers or closely related impurities are present, silica gel chromatography is often effective. A solvent system such as hexane/ethyl acetate with a small amount of triethylamine (e.g., 1%) can be used to prevent the basic amine from streaking on the acidic silica gel.

References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of aminophenols. BenchChem Technical Support.
  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Study of Ortho, Meta, and Para Isomers of (Dimethylaminomethyl)phenol. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield. BenchChem Technical Support.
  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
  • Dinda, B., et al. (2015). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences.
  • Li, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Taylor & Francis Online.
  • BenchChem. (2025). troubleshooting guide for low yield in 2-Amino-4-chloro-5-fluorophenol reactions. BenchChem Technical Support.
  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols.
  • Roman, G., et al. (2025). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie.
  • Kumar, V., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Beni-Suef University Journal of Basic and Applied Sciences.
  • Zhang, P., et al. (2022). Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis. Royal Society of Chemistry.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • Tramontini, M., & Angiolini, L. (1970). Advances in the Chemistry of Mannich Bases. Chemical Reviews.
  • Chemistry Steps. (2021). Mannich Reaction.
  • Roman, G. (2025).
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

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Technical Support Center: Troubleshooting Low Yield in Reductive Amination of Phenols

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of phenolic substrates. Our goal is to provide a framework for diagnosing and resolving common issues, particularly low product yield, by explaining the underlying chemical principles and offering field-proven optimization strategies.

Section 1: Understanding the Mechanism - The "Why" Behind the Reaction

Before troubleshooting, it is critical to understand the reaction pathway. Unlike the direct condensation of an amine with a pre-existing aldehyde or ketone, the reductive amination of a phenol is a multi-step cascade or "domino" reaction that must proceed sequentially within a single pot.

FAQ: What is the accepted mechanism for the reductive amination of phenols?

The process involves three core transformations:

  • Phenol Hydrogenation: The aromatic ring of the phenol is first reduced to form a cyclohexanone intermediate. This step typically requires a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or a Nickel-based catalyst, and a hydrogen source.[1][2][3]

  • Imine/Iminium Ion Formation: The newly formed cyclohexanone condenses with the amine present in the reaction mixture. This is an equilibrium-driven process that forms a C=N double bond, resulting in an imine (from primary amines) or an iminium ion (from secondary amines).[4][5]

  • Imine/Iminium Ion Reduction: The imine or iminium ion is then reduced to the final saturated C-N bond, yielding the desired cyclohexylamine product. This reduction is often performed by the same catalytic system used for the initial phenol hydrogenation.[1][6]

This entire cascade relies on a delicate balance of reaction rates. A failure or slowdown at any stage will result in low yield and the accumulation of intermediates or byproducts.

G cluster_0 Reaction Pathway A Phenol Substrate B Cyclohexanone Intermediate A->B + H2 (Catalyst) C Imine / Iminium Ion B->C + Amine - H2O D Target Cyclohexylamine C->D + H2 (Catalyst / Reductant) Amine Amine (R-NH2) Amine->C

Caption: Cascade mechanism for phenol reductive amination.

Section 2: Core Troubleshooting Guide & FAQs

This section addresses the most common failure modes encountered during the reductive amination of phenols.

Q1: My overall yield is low, and I've recovered mostly unreacted phenol. What's the primary issue?

Answer: This points to a failure in the initial and often rate-limiting step: the hydrogenation of the phenol ring.

Causality:

  • Catalyst Inactivity: The heterogeneous catalyst (e.g., Pd/C, Raney Ni) may be poisoned or simply not active enough under your reaction conditions. Amine substrates, especially those containing sulfur, can act as catalyst poisons.[7]

  • Insufficient Hydrogen Source: Whether you are using pressurized H₂ gas or a hydrogen transfer reagent like sodium formate, an inadequate supply will stall the reaction at the starting material.[1][8]

  • Harsh Conditions Leading to Decomposition: While high temperatures can promote hydrogenation, they can also lead to substrate or reagent decomposition if not carefully controlled.

Troubleshooting Steps:

  • Verify Catalyst Activity: Test the catalyst with a simpler, known hydrogenation (e.g., reducing cyclohexene to cyclohexane) to confirm its activity.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Optimize Hydrogen Source:

    • For H₂ gas: Increase the pressure in manageable increments (e.g., from 1 atm to 5 atm).

    • For transfer reagents (e.g., HCOONa): Increase the equivalents used (e.g., from 3 equiv. to 6 equiv.).[1]

  • Screen Solvents: The choice of solvent can significantly impact hydrogenation efficiency. Water has been shown to accelerate phenol hydrogenation in some systems.[8] Toluene and other non-polar solvents are also commonly used.[1]

Q2: I'm observing a significant amount of cyclohexanol or cyclohexanone byproduct. How can I minimize this?

Answer: This is a classic case of mismatched reaction rates. The hydrogenation of the phenol is occurring, but the subsequent amination and reduction steps are too slow.

Causality:

  • Slow Imine Formation: The condensation between the cyclohexanone intermediate and the amine is often the bottleneck. This equilibrium can be unfavorable, especially with sterically hindered or electron-deficient amines.

  • Competitive Reduction: The cyclohexanone intermediate is being reduced to cyclohexanol by the hydrogenation system before it can be trapped by the amine.

Troubleshooting Steps:

  • Adjust pH: Imine formation is typically fastest in a mildly acidic environment (pH 4-7).[7] This protonates the carbonyl oxygen, making the carbon more electrophilic, without fully protonating and deactivating the amine nucleophile.[7][9] Consider adding a catalytic amount of acetic acid.

  • Use a Dehydrating Agent: Since water is a byproduct of imine formation, its removal can drive the equilibrium forward. Add molecular sieves (3Å or 4Å) to the reaction mixture.[7]

  • Increase Amine Concentration: Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) to push the condensation equilibrium towards the imine.

G cluster_solutions Troubleshooting Actions Start Low Yield Detected A Unreacted Phenol? Start->A YES B Cyclohexanol or Cyclohexanone Byproduct? Start->B NO Sol_A Focus on Step 1: - Check Catalyst Activity - Increase H2 Source - Screen Solvents A->Sol_A C Other Side Products? B->C NO Sol_B Focus on Step 2: - Adjust pH (add AcOH) - Add Molecular Sieves - Increase Amine Equiv. B->Sol_B YES Sol_C Focus on Step 3: - Use Milder Reductant - Consider Two-Step Protocol - Check for Over-Alkylation C->Sol_C YES

Caption: General troubleshooting workflow for low yield.

Q3: How do I choose the right reducing agent? My reaction seems to be forming multiple byproducts.

Answer: For standard reductive aminations (ketone + amine), the choice of reducing agent is critical for selectivity. For the phenol cascade, the choice is often linked to the hydrogenation catalyst system, but principles of selectivity still apply.

Causality: A strong, non-selective reducing agent like Sodium Borohydride (NaBH₄) can reduce the starting carbonyl compound (the cyclohexanone intermediate in this case) as readily as the iminium ion, leading to alcohol byproducts.[7][10] Milder reagents show a strong preference for the protonated iminium ion over the neutral carbonyl.

Reducing AgentSelectivityTypical SolventsKey Considerations
Catalytic Hydrogenation (H₂/Pd/C) HighAlcohols, Toluene, WaterOptimal for the phenol cascade. Can reduce other functional groups (e.g., nitro, C=C bonds).[11]
Sodium Formate (HCOONa) & Pd/C HighWaterExcellent and safe hydrogen transfer agent for the phenol cascade.[8][12]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ExcellentDCE, THFGold Standard for standard R.A. Mildly acidic, selectively reduces iminium ions. Less common for the phenol cascade but can be used in a two-step approach.[7][13][14]
Sodium Cyanoborohydride (NaBH₃CN) GoodMethanolHighly selective at controlled pH (6-7), but extremely toxic (releases HCN gas in strong acid).[7][15]
Sodium Borohydride (NaBH₄) LowMethanol, EthanolStrong reductant. Will reduce both carbonyls and imines. Best used in a two-step procedure after imine formation is complete.[7][13]
Q4: My primary amine product is undergoing a second alkylation, leading to a tertiary amine byproduct. How do I prevent this?

Answer: This "over-alkylation" occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the cyclohexanone intermediate.

Troubleshooting Steps:

  • Control Stoichiometry: Avoid a large excess of the phenol/cyclohexanone precursor.

  • Use a Stepwise Procedure: This is the most robust solution. First, form the imine. You can do this by mixing the phenol, amine, and catalyst under conditions that favor imine formation but not reduction (e.g., lower temperature, no hydrogen source initially). Once imine formation is confirmed (via TLC or LC-MS), then introduce the reducing agent.[14]

  • Milder Reducing Agent: Using a less reactive reducing agent like NaBH(OAc)₃ can sometimes favor the initial reduction without promoting the second cycle.[7]

Q5: My reaction is not working at all. Are there alternative methods to couple phenols and amines?

Answer: If the goal is to produce an N-aryl amine (preserving the aromaticity) rather than a cyclohexylamine, then reductive amination is the wrong reaction. For that transformation, the premier method is the Buchwald-Hartwig Amination .[16][17] This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine.[1][17] If your goal is specifically a cyclohexylamine and the cascade reaction is failing, a two-step sequence (separate phenol hydrogenation to cyclohexanone, followed by a standard reductive amination) is the most reliable alternative.

Section 3: Field-Proven Experimental Protocols

Protocol 1: One-Pot Catalytic Reductive Amination using a Hydrogen Transfer Reagent

This protocol is adapted from methodologies utilizing sodium formate as a safe and effective hydrogen source.[1][8]

Objective: Synthesize N-butylcyclohexylamine from phenol and butylamine.

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable pressure-rated reaction vessel, add phenol (1.0 equiv.), Palladium on Carbon (10% Pd, 5-10 mol%), and sodium formate (5-6 equiv.).

  • Reagent Addition: Add deionized water as the solvent, followed by butylamine (1.5-2.0 equiv.).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.[1] The reaction should be maintained under an inert atmosphere (Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS, checking for the disappearance of phenol.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a suitable organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation as required.

Protocol 2: Two-Step Reductive Amination with an Isolated Imine Intermediate

This protocol is ideal for substrates that are prone to side reactions and provides greater control over the reaction.[7][14]

Objective: Synthesize a secondary cyclohexylamine from a pre-formed cyclohexanone and a primary amine.

Step A: Imine Formation

  • Reagent Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve cyclohexanone (1.0 equiv.) and a primary amine (1.0-1.1 equiv.) in toluene.

  • Dehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Completion: Once the theoretical amount of water has been collected and the starting materials are consumed (monitor by TLC/LC-MS), cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly in the next step.

Step B: Reduction of the Imine

  • Dissolution: Dissolve the crude imine from Step A in a suitable solvent like methanol or 1,2-dichloroethane (DCE).

  • Reduction (Method 1 - NaBH₄): Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.2 equiv.) portion-wise, ensuring the temperature stays below 10 °C. Allow the reaction to warm to room temperature and stir until completion.[7]

  • Reduction (Method 2 - NaBH(OAc)₃): To the solution of the imine in DCE, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) in portions at room temperature. Stir until the reaction is complete.[7][14]

  • Work-up: Carefully quench the reaction with water or a mild acid. Extract the product with an organic solvent, dry, and purify as described in Protocol 1.

References

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. (2015). PubMed Central (PMC). [Link]

  • Hitchhiker's Guide to Reductive Amination. (2022). Thieme Chemistry. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. (2016). Harvard University. [Link]

  • Domino Hydrogenation−Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines. (2016). Green Chemistry International. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines. (2015). ACS Publications. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. (2022). RSC Publishing. [Link]

  • Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. (2020). RSC Publishing. [Link]

  • Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. (2022). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2023). Synthesis Spotlight. [Link]

  • Reductive Amination. (n.d.). WordPress. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. (2015). RSC Publishing. [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023). MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]

  • pH-Dependent Transfer Hydrogenation, Reductive Amination, and Dehalogenation of Water-Soluble Carbonyl Compounds and Alkyl Halides Promoted by Cp*Ir Complexes. (2001). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (2020). ResearchGate. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. [Link]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. (2018). YorkSpace. [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges of 2-(Aminomethyl)-6-ethoxyphenol Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to maintain the solubility of 2-(Aminomethyl)-6-ethoxyphenol metal complexes in biological assays. Because these complexes are highly lipophilic, standard aqueous buffers often induce rapid precipitation, invalidating downstream biological data such as Minimum Inhibitory Concentration (MIC) assays or cell viability screens.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to resolve these bottlenecks.

Mechanistic Causes of Insolubility (The "Why")

2-(Aminomethyl)-6-ethoxyphenol is a reduced Schiff base ligand derived from an ethylvanillin precursor. When it coordinates with transition metals (e.g., Cu(II), Zn(II), Ni(II)) via its N,O-donor atoms, the resulting complex is typically neutral. The high lattice energy of the solid complex, combined with the hydrophobicity of the ethoxy group and the aromatic ring, creates a severe thermodynamic penalty for aqueous solvation. Without favorable solute-solvent interactions to replace the strong intermolecular forces of the crystal lattice, the complexes rapidly aggregate and precipitate[1].

Troubleshooting Workflow

Follow the decision matrix below to determine the optimal solubility strategy for your specific assay requirements.

SolubilityWorkflow Start Solubility Issue Detected in Aqueous Media CheckpH Is the pH within physiological range (7.2-7.4)? Start->CheckpH AdjustpH Adjust pH using HEPES or PBS buffers CheckpH->AdjustpH No CheckSolvent Can the assay tolerate low levels of DMSO (<1%)? CheckpH->CheckSolvent Yes AdjustpH->CheckSolvent CoSolvent Use Co-solvent Method: Dissolve in DMSO, dilute in buffer CheckSolvent->CoSolvent Yes Nano Use Nano-encapsulation: Liposomes or Polymeric NPs CheckSolvent->Nano No Surfactant Add Surfactant/Excipient: Tween-80, Pluronic F-127, or HP-β-CD CoSolvent->Surfactant Precipitation occurs

Decision matrix for resolving aqueous solubility of 2-(Aminomethyl)-6-ethoxyphenol complexes.

Validated Experimental Protocols

Protocol A: The Co-Solvency & Surfactant Quenching Method

Causality: Dimethyl sulfoxide (DMSO) is highly effective at disrupting the crystalline lattice of the metal complex[2]. However, diluting directly into water causes a hydrophobic shock. Adding non-ionic surfactants lowers the interfacial tension of the aqueous buffer, creating micelles that stabilize the hydrophobic complex and prevent nucleation during dilution[3].

Step-by-Step Methodology:

  • Stock Preparation: Weigh the 2-(Aminomethyl)-6-ethoxyphenol metal complex and dissolve it in 100% molecular biology grade DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Surfactant Priming: Prepare your target aqueous buffer (e.g., 10 mM HEPES, pH 7.4). Add 0.05% to 0.1% (v/v) Pluronic F-127 or Tween-80.

  • Dropwise Dilution: While vigorously vortexing the primed buffer, add the DMSO stock dropwise to achieve the desired final concentration. Ensure the final DMSO concentration remains ≤ 1% to prevent cellular toxicity.

  • Self-Validation (Tyndall Effect): In a dark room, shine a laser pointer through the final solution. If a visible, solid beam of light (Tyndall effect) is observed, colloidal aggregation has occurred. This indicates that the surfactant concentration must be increased, or the final complex concentration decreased.

Protocol B: Host-Guest Complexation using HP-β-CD

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic inner cavity that encapsulates the lipophilic ethoxyphenol moiety. This masks the hydrophobic surface from the aqueous environment while maintaining the complex's availability for biological targets, entirely avoiding the need for DMSO[4].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) HP-β-CD solution in deionized water.

  • Add the solid metal complex to the cyclodextrin solution at a 1:5 molar ratio (Complex:HP-β-CD).

  • Sonicate the suspension in a bath sonicator for 30–60 minutes at room temperature until the solution clarifies.

  • Sterile filter the solution through a 0.22 µm PES membrane.

  • Self-Validation (Spectroscopic Shift): Perform UV-Vis spectroscopy on the filtered solution. A slight red-shift in the ligand-to-metal charge transfer (LMCT) band compared to the DMSO stock confirms successful encapsulation without complex dissociation.

Quantitative Solubility Data

The table below summarizes the expected solubility limits of a typical Cu(II)-2-(Aminomethyl)-6-ethoxyphenol complex across different solvent systems[1][2].

Solvent SystemAdditive / ExcipientMax Solubility (mM)Biocompatibility for Cell Assays
100% WaterNone< 0.01High
100% DMSONone> 50.0Low (Toxic > 1%)
1% DMSO in PBSNone~ 0.05High
1% DMSO in HEPES0.1% Pluronic F-127~ 0.50High
20% HP-β-CD (aq)None~ 2.00High

Frequently Asked Questions (FAQs)

Q1: Why does my complex precipitate even at 1% DMSO in PBS? A1: This is due to the "salting-out" effect. The high ionic strength of Phosphate-Buffered Saline (PBS) reduces the hydration shell around the hydrophobic complex, forcing it out of solution. Solution: Switch to a lower ionic strength buffer like 10 mM HEPES or Tris, which are significantly less prone to inducing precipitation.

Q2: Can I add chelating agents like EDTA to help dissolve the complex? A2: Absolutely not. Chelating agents like EDTA have a higher binding affinity for transition metals than the 2-(Aminomethyl)-6-ethoxyphenol ligand. Adding EDTA will competitively displace the metal, destroying your complex and invalidating your experimental results[3].

Q3: How does pH affect the solubility of these complexes? A3: While the coordinated complex is generally neutral, extreme pH levels can cause ligand protonation (at the amine) or deprotonation (at the phenolic oxygen). This leads to complex dissociation or the formation of insoluble metal hydroxides. Always maintain the pH strictly between 7.0 and 7.4.

Q4: My downstream assay is highly sensitive to surfactants. What are my alternatives? A4: If surfactants like Tween-80 or Pluronic F-127 interfere with your assay (e.g., by lysing cell membranes or altering membrane permeability), utilize the HP-β-CD encapsulation method (Protocol B) or formulate the complex into lipid-based liposomes. These methods shield the complex without introducing membrane-disrupting free surfactants[4].

References
  • Title: Solubility of the Schiff base and the M(III)
  • Title: How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?
  • Title: Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation Source: Journal of Chemical & Engineering Data URL

Sources

Technical Support Center: Arresting Polymerization in Phenol-Formaldehyde Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Phenol-Formaldehyde (PF) synthesis. As a Senior Application Scientist, I frequently encounter researchers in drug development and materials science who struggle to isolate monomeric intermediates—specifically methylolphenols like 2-hydroxymethylphenol (saligenin)—without the system running away into a cross-linked polymer (novolac or resole resin).

This guide is designed to dismantle the kinetics of the PF reaction, providing you with the mechanistic understanding and self-validating protocols required to trap the reaction at the methylol stage.

Diagnostic Overview: Thermodynamics vs. Kinetics

The reaction between phenol and formaldehyde occurs in two distinct stages: methylolation (addition) and polycondensation (cross-linking) .

Thermodynamically, the system strongly favors the formation of methylene (-CH₂-) and dimethylene ether (-CH₂-O-CH₂-) bridges, which release water and create highly stable, insoluble polymer networks 1[1]. To avoid polymerization, we must exploit the kinetic differences between these two stages. By strictly controlling the catalyst type, pH, and thermal energy, we can lower the activation energy for the addition reaction while keeping the condensation reaction kinetically frozen.

Mechanistic Pathway

PF_Kinetics Reactants Phenol + Formaldehyde Methylol Methylolphenols (Target Monomers) Reactants->Methylol Base Catalysis (pH 8-9) Temp < 60°C (Addition) Polymer Cross-linked Resin (Novolac / Resole) Methylol->Polymer Acid Catalysis OR Temp > 80°C (Condensation) Isolated Isolated Monomers (e.g., Saligenin) Methylol->Isolated Rapid Quench (<10°C) Neutralization (pH ~7)

Reaction pathways of phenol and formaldehyde: conditions favoring methylolation versus condensation.

Quantitative Kinetic Parameters

To successfully avoid polycondensation, your reactor parameters must stay strictly within the "Addition" window. The table below summarizes the critical thresholds.

Reaction StageCatalyst TypeOptimal pHTemp Range (°C)Primary ProductKinetic Causality
Addition (Target) Base (NaOH, Ba(OH)₂)8.0 - 9.540 - 60Mono/Poly-methylolphenolsBase deprotonates phenol, increasing nucleophilicity without triggering rapid dehydration.
Condensation (Resole) Base8.0 - 9.580 - 100Methylene/Ether crosslinksHigher thermal energy overcomes the activation barrier for methylol dehydration[2].
Condensation (Novolac) Acid (HCl, Oxalic)< 3.090 - 110Linear methylene chainsAcid protonates the methylol -OH, creating a highly reactive carbocation that instantly cross-links.

Frequently Asked Questions & Troubleshooting

Q: My reaction mixture turns viscous and opaque even at room temperature. What is happening? A: You are experiencing auto-acceleration of the condensation phase. This typically happens if the pH drops (becoming slightly acidic) or if localized exothermic hotspots occur during formaldehyde addition. To fix this, ensure vigorous stirring, add formaldehyde dropwise, and maintain a strict alkaline pH.

Q: Should I use acid or base catalysis to isolate monomers? A: Always use base catalysis (e.g., NaOH or Ba(OH)₂) to isolate methylolphenols 3[3]. Acid catalysis drives electrophilic aromatic substitution so rapidly that the methylol intermediates are transient and instantly condense into novolac resins.

Q: How do I favor mono-methylolation (e.g., 2-hydroxymethylphenol) over poly-methylolation? A: Control the Phenol:Formaldehyde (P:F) molar ratio. To prevent the formation of di- or tri-methylolphenols, use a massive molar excess of phenol (e.g., 5:1 P:F ratio). Statistically, this ensures that formaldehyde molecules react with unreacted phenol rather than already-methylolated species.

Q: Is there a way to specifically direct the methylol group to the ortho position? A: Yes. Substitute sodium hydroxide (NaOH) with barium hydroxide (Ba(OH)₂). The divalent barium ion coordinates with both the phenolate oxygen and the formaldehyde oxygen, forming a cyclic transition state that directs the addition almost exclusively to the ortho position.

Standard Operating Procedure: Synthesis of 2-Hydroxymethylphenol

This protocol is a self-validating system designed to arrest the reaction before methylene bridge formation. It utilizes a high P:F ratio and strict thermal quenching 2[2].

Phase 1: Reagent Preparation & Activation
  • Dissolution: In a 500 mL round-bottom flask, dissolve 5.0 moles of phenol in 50 mL of deionized water.

  • Catalyst Addition: Add 0.1 moles of Ba(OH)₂. Stir continuously.

    • Causality Check: The pH should stabilize around 8.5. Deprotonation of phenol increases the electron density on the ortho position, priming it for nucleophilic attack.

Phase 2: Controlled Methylolation
  • Formaldehyde Dosing: Equip the flask with an addition funnel. Slowly add 1.0 mole of formaldehyde (as a 37% aqueous solution, formalin) dropwise over 45 minutes.

    • Causality Check: Dropwise addition prevents localized concentration spikes that cause exothermic runaway and subsequent polycondensation.

  • Thermal Control: Submerge the flask in a water bath strictly maintained at 45°C ± 2°C for 4 hours.

    • Causality Check: Temperatures above 60°C exponentially increase the rate constant for the condensation reaction. Keeping it at 45°C provides sufficient activation energy for addition, but not for condensation.

Phase 3: Quenching & Isolation
  • Thermal Quench: Immediately plunge the reaction flask into an ice-water bath to drop the internal temperature below 10°C.

  • Chemical Quench: Neutralize the mixture to pH 6.5 - 7.0 using dilute hydrochloric acid (1M).

    • Causality Check: Neutralizing the phenolate ion removes the nucleophilic driver of the reaction, permanently arresting both addition and condensation kinetics.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). The organic layer will contain unreacted phenol and the target 2-hydroxymethylphenol.

  • Purification: Remove the excess phenol via vacuum distillation (phenol boils at a lower temperature than the methylolated product) or separate via column chromatography to yield pure 2-hydroxymethylphenol.

References

  • Source: National Institutes of Health (PMC)
  • Source: Journal of the American Chemical Society (ACS)
  • Source: Centre National de la Recherche Scientifique (CNRS)

Sources

Validation & Comparative

A Senior Scientist’s Guide to the Validation of a Novel HPLC Method for 2-(Aminomethyl)-6-ethoxyphenol Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-(Aminomethyl)-6-ethoxyphenol (AMET)

In the landscape of pharmaceutical development, the purity and concentration of intermediates and active pharmaceutical ingredients (APIs) are not merely data points; they are the bedrock of safety and efficacy. 2-(Aminomethyl)-6-ethoxyphenol (AMET), a substituted aminophenol, represents a class of compounds often used as key building blocks in the synthesis of more complex molecules. The presence of amine and hydroxyl groups makes it both reactive and susceptible to degradation, necessitating a robust, reliable analytical method for its quantification and purity assessment.

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a new reversed-phase high-performance liquid chromatography (RP-HPLC) method for AMET. We will move beyond a simple recitation of steps, focusing instead on the scientific rationale behind our choices—from column and mobile phase selection to the rigorous validation process. This document is designed for researchers, analytical scientists, and drug development professionals who require a method that is not only compliant with global regulatory standards but is also scientifically sound and fit for its intended purpose. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's integrity and global acceptability.[1][2][3]

Part 1: Foundational Method Development - A Tale of Two Columns

The primary analytical challenge with AMET is its polarity, conferred by the primary amine and phenolic hydroxyl groups. Such compounds can exhibit poor retention and peak shape on standard C18 columns. Therefore, our development strategy began with a comparative evaluation of two stationary phases to establish the optimal chromatographic conditions.

Experimental Objective: Selecting the Optimal Stationary Phase

The goal was to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' > 2), and good resolution from potential impurities.

  • Alternative 1: Standard C18 Column (e.g., Waters SunFire™ C18, 4.6 x 150 mm, 5 µm). This is the workhorse of reversed-phase chromatography, relying on hydrophobic interactions.

  • Alternative 2: Polar-Embedded C18 Column (e.g., Agilent Zorbax™ SB-Aq, 4.6 x 150 mm, 5 µm). This column contains a polar group embedded near the silica surface, which helps to shield residual silanols and improve peak shape for polar analytes, especially with highly aqueous mobile phases.

Methodology & Rationale

A systematic approach was employed to optimize the mobile phase. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity. A phosphate buffer was selected to maintain a consistent pH, which is critical for controlling the ionization state of AMET's primary amine (pKa ≈ 9-10) and phenolic group (pKa ≈ 10-11). By keeping the mobile phase pH around 4.8, the amine group is fully protonated (positively charged), ensuring consistent interaction with the stationary phase.

Initial Conditions:

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.8)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 285 nm (determined from UV scan of AMET)

  • Injection Volume: 10 µL

Comparative Performance Data
ParameterStandard C18 ColumnPolar-Embedded C18 ColumnRationale for Selection
Mobile Phase Composition 15:85 (ACN:Buffer)15:85 (ACN:Buffer)Consistent conditions for direct comparison.
Retention Time (min) 2.84.5The polar-embedded column provides superior retention for the polar analyte.
Tailing Factor 1.81.2The polar-embedded column significantly reduces peak tailing by minimizing interactions with silica silanols.
Theoretical Plates (N) 3,5008,200Higher plate count indicates much better column efficiency and peak sharpness.
Final Optimized HPLC Method
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Agilent Zorbax™ SB-Aq (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM KH2PO4 (pH 4.8) (15:85, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 10 minutes

Part 2: Rigorous Method Validation - The Gauntlet of ICH Q2(R2)

Method validation is the documented process that proves an analytical method is suitable for its intended use.[3][4] The following sections detail the execution of each validation parameter based on the harmonized guidelines of the ICH, USP, and FDA.[1][2][5][6]

Experimental Workflow for HPLC Method Validation

G cluster_0 Phase 1: Development & Preparation cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Finalization Dev Method Development & Optimization Protocol Write Validation Protocol (Define Acceptance Criteria) Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST Define System Suitability Rob->SST Report Compile Validation Report SST->Report

Caption: A typical workflow for the validation of a quantitative HPLC method.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Protocol: Forced degradation studies were performed on a 100 µg/mL solution of AMET to assess the method's ability to separate the main peak from potential degradation products.

  • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Results:

Condition% Degradation of AMETObservations
Acid Hydrolysis15.2%Two small degradation peaks observed, well-resolved from the AMET peak.
Base Hydrolysis28.5%One major degradation peak observed, baseline resolved (Resolution > 2.0).
Oxidative Degradation8.9%Minor degradation peak observed, well-resolved.
Thermal Degradation< 2.0%No significant degradation observed.
Photolytic Degradation5.4%One minor degradation peak observed, well-resolved.
Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[1]

Protocol: A series of seven solutions of AMET were prepared ranging from 1 µg/mL to 200 µg/mL (1, 10, 25, 50, 100, 150, 200 µg/mL). Each concentration was injected in triplicate.

Results:

ParameterResultAcceptance Criteria
Linearity Range 1 - 200 µg/mL-
Regression Equation y = 45210x + 1580-
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy

Accuracy is the closeness of the test results to the true value.[1] It was determined by a recovery study on a placebo matrix spiked with AMET at three concentration levels.

Protocol: A placebo blend was spiked with AMET at 80%, 100%, and 120% of the nominal concentration (100 µg/mL). Each level was prepared in triplicate and analyzed.

Results:

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%8099.5%0.45%
100%100100.8%0.31%
120%120100.2%0.38%

Acceptance Criteria: Mean recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%.

Precision

Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]

Protocol:

  • Repeatability (Intra-day precision): Six replicate preparations of AMET at 100% concentration (100 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Results:

Precision TypenMean Assay (%)%RSD
Repeatability 6100.3%0.52%
Intermediate Precision 699.8%0.68%

Acceptance Criteria: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ = standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve.

Results:

ParameterResult
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.76 µg/mL
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[3]

Protocol: The effect of small changes to the method parameters on the assay results was evaluated. A standard solution of 100 µg/mL was used.

Results:

Parameter VariedVariationTailing FactorRetention Time (min)Assay (%)
Flow Rate 0.9 mL/min (-10%)1.25.0100.5%
1.1 mL/min (+10%)1.24.199.7%
Column Temperature 25°C (-5°C)1.34.799.9%
35°C (+5°C)1.14.3100.2%
Mobile Phase pH 4.6 (-0.2)1.24.6100.4%
5.0 (+0.2)1.24.499.6%
Interrelationship of Validation Parameters

G Fit Fit for Intended Purpose Reliability Reliability Reliability->Fit Sensitivity Sensitivity Sensitivity->Fit Specificity Specificity Specificity->Fit Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity & Range Linearity->Reliability Robustness Robustness Robustness->Fit LOD_LOQ LOD & LOQ LOD_LOQ->Sensitivity

Caption: Logical relationship of key validation parameters for an analytical method.

Conclusion

The novel RP-HPLC method for the analysis of 2-(Aminomethyl)-6-ethoxyphenol has been successfully developed and rigorously validated in accordance with ICH guidelines. The comparative study confirmed the superiority of a polar-embedded C18 column for this specific analyte. The validation data demonstrate that the method is specific, linear, accurate, precise, sensitive, and robust. It is therefore deemed fit for its intended purpose, namely the routine quality control analysis of 2-(Aminomethyl)-6-ethoxyphenol in a drug development and manufacturing environment, providing a high degree of assurance in the quality of the data generated.

References

  • Title: ICH Q2(R2): Validation of Analytical Procedures Source: International Council for Harmonisation URL: [Link]

  • Title: General Chapter <621> Chromatography Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <1225> Validation of Compendial Procedures Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Monitoring of aminophenol isomers in surface water samples using a new HPLC method Source: Environmental Monitoring and Assessment URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

Sources

cytotoxicity comparison of 2-(Aminomethyl)-6-ethoxyphenol derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Cytotoxicity of Podophyllotoxin Derivatives on Cancer Cell Lines

Introduction: The Therapeutic Potential of Podophyllotoxin and its Analogs

Podophyllotoxin (PTOX), a naturally occurring lignan, has long been recognized for its potent cytotoxic effects. However, its clinical application has been hampered by significant toxicity and adverse side effects.[1] This has spurred extensive research into the development of semi-synthetic derivatives with improved therapeutic indices. Key among these are etoposide and teniposide, which have become mainstays in cancer chemotherapy.[1] This guide provides a comparative analysis of the cytotoxic profiles of various podophyllotoxin derivatives against different cancer cell lines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The primary anticancer mechanism of podophyllotoxin and many of its derivatives involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[1] In contrast, clinically successful derivatives like etoposide and teniposide function by inhibiting DNA topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1] This dual-target potential within the same chemical scaffold makes podophyllotoxin derivatives a rich area for anticancer drug discovery.

Comparative Cytotoxicity of Podophyllotoxin Derivatives

The cytotoxic potency of podophyllotoxin derivatives is highly dependent on their structural modifications and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of cell growth in vitro, is a critical metric for this comparison.

Derivative/CompoundCancer Cell Line(s)IC50/LD50Key Findings
6-Methoxy Podophyllotoxin (MPTOX)5637 (Bladder Carcinoma), K562 (Myelogenous Leukemia)LD50: 20 µg/ml for bothSignificantly decreased cell viability in a dose-dependent manner.[2]
Podophyllotoxin Derivative "Compound 19"Lung, Breast, and Liver Cancer CellsMore cytotoxic than Etoposide (VP-16) and DoxorubicinShowed potent anticancer activity against a range of cancer cell lines.[1]
Dimeric Podophyllotoxin Derivative "Compound 20"Leukemia, Hepatoma, Lung, Breast, and Colon Cancer CellsPotent anticancer activityDemonstrates the potential of dimerization in enhancing cytotoxicity.[1]
4β-[(4-substituted)-1,2,3-triazol-1-yl] PTOX derivativesHCT-15 and 502713 (Human Colon Cancer)Significant anticancer effectHighlights the importance of substitutions at the 4β position for activity.[1]
Aroylthiourea analog of PTOX (HY-1)HCT-15 and 502713 (Human Colon Cancer)Significant anticancer effectFurther emphasizes the role of modifications at the 4β position.

Elucidating the Mechanism of Action: A Focus on Apoptosis and Cell Cycle Arrest

The cytotoxic effects of podophyllotoxin derivatives are primarily mediated through the induction of apoptosis and cell cycle arrest. For instance, 6-Methoxy Podophyllotoxin (MPTOX) has been shown to induce apoptosis in 5637 and K562 cancer cell lines by inhibiting the expression of TUBB3 and TOPIIA genes.[2] Many PTOX derivatives trigger the G2/M phase blockade of the cell cycle, a direct consequence of their interference with microtubule dynamics.[1]

The following diagram illustrates the proposed mechanism of action for podophyllotoxin derivatives that target tubulin and topoisomerase II.

G cluster_0 Podophyllotoxin Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Consequences PTOX_Derivatives Podophyllotoxin Derivatives Tubulin Tubulin Polymerization PTOX_Derivatives->Tubulin Inhibition Topoisomerase_II Topoisomerase II PTOX_Derivatives->Topoisomerase_II Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Leads to DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Leads to G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest DNA_Damage->G2_M_Arrest Apoptosis Apoptosis (Cell Death) G2_M_Arrest->Apoptosis

Caption: Proposed mechanisms of action for podophyllotoxin derivatives.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery.[3][4][5] The following protocols are widely used and provide a robust framework for assessing the efficacy of podophyllotoxin derivatives.

Cell Culture

Human cancer cell lines are procured from a reputable cell bank (e.g., ATCC).[3] Cells are cultured in the appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.[2][3] They are maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the podophyllotoxin derivative and a vehicle control (e.g., DMSO).[3]

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Remove the supernatant and dissolve the formazan crystals with a solvent like DMSO.[6]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7] Cell viability is proportional to the absorbance.

The following diagram outlines the workflow for a typical in vitro cytotoxicity screening experiment.

G start Start: Cancer Cell Lines step1 Cell Seeding (96-well plates) start->step1 step2 Compound Treatment (Varying Concentrations) step1->step2 step3 Incubation (24-48 hours) step2->step3 step4 MTT Assay step3->step4 step5 Absorbance Reading step4->step5 end Data Analysis (IC50 Calculation) step5->end

Caption: Workflow for in vitro cytotoxicity screening.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Apoptosis (Annexin V Assay):

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Cell Cycle Analysis (Propidium Iodide Staining):

  • Treat cells with the test compound for 24 hours.[3]

  • Harvest and fix the cells in cold 70% ethanol.[3]

  • Wash the cells and treat with RNase A to remove RNA.[3]

  • Stain the cellular DNA with propidium iodide.[3]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Conclusion and Future Directions

Podophyllotoxin derivatives continue to be a promising class of compounds in the development of novel anticancer agents.[1] The comparative analysis of their cytotoxic effects, coupled with a thorough understanding of their mechanisms of action, is crucial for identifying lead candidates with enhanced efficacy and reduced toxicity. Future research should focus on synthesizing novel derivatives with improved pharmacological properties and exploring their potential in combination therapies to overcome drug resistance.

References

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega.
  • Cytotoxic effects of derivatives 2 and 6 on tumor and normal cell line... - ResearchGate.
  • Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed.
  • Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series - MDPI.
  • Synthesis Protocols for 2,6-Bis(aminomethyl)phenol Derivatives: An Application Note - Benchchem.
  • Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed.
  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC.
  • Structure-activity Relationships of 6-(aminomethylphenoxy)-benzoxaborole Derivatives as Anti-Inflammatory Agent - PubMed.
  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC.
  • Synthesis, crystal structure, spectroscopic characterization, chemical activity and molecular docking studies of (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol | Request PDF - ResearchGate.
  • 6-Methoxy Podophyllotoxin Induces Apoptosis via Inhibition of TUBB3 and TOPIIA Gene Expressions in 5637 and K562 Cancer Cell Lines - PMC.
  • Cytotoxicity evaluation of Amaranthus extracts compared with AS20 on MCF-7 cancer cells - Journal of Emerging Investigators.
  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs.
  • Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - MDPI.
  • Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives.
  • 2-Aminoethoxydiphenylborane Is an Acute Inhibitor of Directly Photosensitive Retinal Ganglion Cell Activity In Vitro and In Vivo - PMC.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC.
  • (PDF) Anti-cancer potential of substituted “amino-alkyl-rhodamine” derivatives against MCF-7 human breast cancer cell line - ResearchGate.

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A Senior Application Scientist's Guide to Comparing the Chelating Properties of Aminophenol Ligands

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminophenol Ligands in Chelation Chemistry

Aminophenol-based ligands have garnered considerable attention in coordination chemistry, catalysis, and drug development due to their versatile chelating capabilities.[1] Their utility is vast, spanning from homogeneous catalysis and small molecule activation to their roles in biological systems.[1] The fundamental principle of chelation involves the formation of a ring-like structure, known as a chelate, through the binding of a central metal ion to a ligand at two or more points.[2] The stability of these chelates, quantified by the stability constant (log K), is a critical parameter, with higher values indicating a more stable complex and stronger chelating ability.[2]

This guide provides an in-depth comparison of the chelating properties of different aminophenol ligands, with a particular focus on the structural isomers: ortho-, meta-, and para-aminophenol. We will delve into the theoretical underpinnings of their chelating behavior, present detailed experimental protocols for evaluating their efficacy, and provide comparative data to inform your research and development endeavors.

The Structural Basis of Chelation: Why Positional Isomerism Matters

The arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the phenol ring is the primary determinant of the chelating ability of aminophenol isomers.

  • Ortho-Aminophenol: This isomer is uniquely positioned for strong chelation. The adjacent amino and hydroxyl groups can readily form a stable, five-membered chelate ring with a metal ion. This spatial arrangement, known as the "chelate effect," significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

  • Meta-Aminophenol: In the meta isomer, the donor groups are further apart, making the formation of a stable chelate ring with a single metal ion sterically hindered. It typically acts as a monodentate or a bridging ligand between two metal centers.

  • Para-Aminophenol: Similar to the meta isomer, the distant positioning of the amino and hydroxyl groups in para-aminophenol prevents intramolecular chelation with a single metal ion.

This structural difference is the cornerstone of their varying chelating properties, with the ortho isomer being the most potent chelator of the three.

Quantitative Comparison of Chelating Properties: Stability Constants

The stability constant (log K) provides a quantitative measure of the strength of a metal-ligand complex. A higher log K value signifies a more stable complex. The determination of these constants is crucial for comparing the efficacy of different chelating agents.

While extensive data for simple aminophenol isomers with a wide range of metals is dispersed throughout the literature, the following table summarizes representative stability constants for related aminophenol derivatives to provide a comparative perspective. It is important to note that these values are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.

Table 1: Comparative Stability Constants (log K) of Aminophenol Derivatives and Other Common Chelating Agents

Ligand Metal Ion log K₁ log β₂ Reference(s)
Schiff base of m-aminophenol Cu(II) 4.5 9.46 [2]
Schiff base of m-aminophenol Ni(II) 5.02 - [2]
Schiff base of m-aminophenol Co(II) 4.5 - [2]
Schiff base of m-aminophenol Zn(II) 4.3 - [2]
3-Aminophenol Cu(II) - -
3-Aminophenol Ni(II) - -
3-Aminophenol Co(II) - -
3-Aminophenol Zn(II) - -
EDTA Cu(II) 18.8 - [2]
EDTA Ni(II) 18.6 - [2]
EDTA Co(II) 16.3 - [2]
EDTA Zn(II) 16.5 - [2]
Citric Acid Cu(II) 6.1 - [2]

| Glycine | Cu(II) | 8.6 | 15.6 |[2] |

Note: The data for the Schiff base of m-aminophenol provides an indication of its chelating potential.[2] The stability constants for 3-aminophenol with various transition metals have been studied, confirming complex formation, though specific log K values were not provided in the cited abstract. EDTA, a hexadentate ligand, exhibits significantly higher stability constants due to the pronounced chelate effect.[2]

Experimental Protocols for Determining Chelating Ability

The following sections provide detailed methodologies for the two most common techniques used to determine the stability constants of metal-ligand complexes: potentiometric titration and spectrophotometric methods.

Protocol 1: Potentiometric Determination of Stability Constants (Irving-Rossotti Method)

This method is a highly accurate and widely used technique that involves monitoring the pH of a solution containing a ligand as it is titrated with a standard base, both in the absence and presence of a metal ion.[2] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.[2]

Causality Behind Experimental Choices: The titration of the ligand in the absence of the metal ion allows for the determination of the ligand's protonation constants (pKa values). The subsequent titration in the presence of the metal ion reveals a displacement of the titration curve due to the release of protons upon complex formation. The magnitude of this displacement is directly related to the stability of the metal-ligand complex. Maintaining a constant ionic strength is crucial as the activities of the ions, and thus the equilibrium constants, are dependent on it.

Mandatory Visualization:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A A: Acid + Inert Salt Titrate_A Titrate Solution A with Standard Base A->Titrate_A B B: Acid + Ligand + Inert Salt Titrate_B Titrate Solution B with Standard Base B->Titrate_B C C: Acid + Ligand + Metal + Inert Salt Titrate_C Titrate Solution C with Standard Base C->Titrate_C Plot Plot pH vs. Volume of Base Titrate_A->Plot Titrate_B->Plot Titrate_C->Plot nA Calculate n̄A (Average number of protons associated with the ligand) Plot->nA n_bar Calculate n̄ (Average number of ligands attached to the metal ion) nA->n_bar pL Calculate pL (Free ligand exponent) n_bar->pL Formation_Curve Construct Formation Curve (n̄ vs. pL) pL->Formation_Curve logK Determine log K from Formation Curve Formation_Curve->logK

Caption: Workflow for Potentiometric Determination of Stability Constants.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare standardized stock solutions of the aminophenol ligand, the metal salt of interest (e.g., CuSO₄, NiCl₂, Co(NO₃)₂, ZnSO₄), a strong acid (e.g., HClO₄ or HNO₃), and a carbonate-free strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., 1 M KNO₃ or NaClO₄) to maintain a constant ionic strength.

  • Calibration of the pH Electrode:

    • Calibrate the pH meter with standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature.

  • Titration Procedure:

    • Prepare the following three solutions in a thermostated titration vessel under an inert atmosphere (e.g., nitrogen) to prevent oxidation:

      • Solution A (Acid Blank): A known volume of the standard strong acid and the background electrolyte.

      • Solution B (Ligand Blank): Solution A + a known volume of the standard ligand solution.

      • Solution C (Metal-Ligand): Solution B + a known volume of the standard metal salt solution.

    • Titrate each solution with the standardized strong base, recording the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

    • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) at each pH reading for the metal-ligand titration.

    • Construct a formation curve by plotting n̄ against pL.

    • The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).

Protocol 2: Spectrophotometric Determination of Stability and Stoichiometry

Spectrophotometric methods are particularly useful when the formation of a metal-ligand complex results in a change in the solution's absorbance. The two primary techniques are the Method of Continuous Variations (Job's Plot) and the Mole-Ratio Method.

Causality Behind Experimental Choices: These methods rely on Beer-Lambert's law. By systematically varying the mole fraction or the molar ratio of the ligand to the metal while keeping the total concentration or the metal concentration constant, respectively, the stoichiometry of the complex can be identified at the point of maximum absorbance. This maximum corresponds to the complete formation of the complex, where neither reactant is in excess.

Mandatory Visualization:

Spectrophotometric_Methods_Workflow cluster_jobs Job's Method (Continuous Variations) cluster_mole Mole-Ratio Method Jobs1 Prepare solutions with varying mole fractions of Metal and Ligand (Total moles constant) Jobs2 Measure Absorbance at λmax Jobs1->Jobs2 Jobs3 Plot Absorbance vs. Mole Fraction of Ligand Jobs2->Jobs3 Jobs4 Determine Stoichiometry from the peak of the plot Jobs3->Jobs4 Mole1 Prepare solutions with constant Metal concentration and varying Ligand concentration Mole2 Measure Absorbance at λmax Mole1->Mole2 Mole3 Plot Absorbance vs. Molar Ratio ([L]/[M]) Mole2->Mole3 Mole4 Determine Stoichiometry from the inflection point Mole3->Mole4

Caption: Workflows for Spectrophotometric Determination of Stoichiometry.

Step-by-Step Methodology (Job's Method):

  • Reagent Preparation:

    • Prepare equimolar stock solutions of the aminophenol ligand and the metal salt.

  • Determination of λmax:

    • Prepare a solution containing the metal-ligand complex and scan its absorbance across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Solutions for Job's Plot:

    • Prepare a series of solutions by mixing the metal and ligand solutions in varying proportions, such that the total volume and the total moles of metal plus ligand remain constant in each solution. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For a 1:1 complex, the peak will be at a mole fraction of 0.5; for a 1:2 complex, at 0.67; and for a 2:1 complex, at 0.33.

Expert Analysis and Field-Proven Insights

  • ortho-Aminophenol: The proximity of the amino and hydroxyl groups in the ortho position allows for the formation of a highly stable five-membered chelate ring with metal ions. This "chelate effect" makes o-aminophenol and its derivatives superior chelating agents compared to the other isomers. This structural advantage is critical in applications where strong metal binding is required, such as in the design of metal-sequestering drugs or in catalysis where the ligand must remain coordinated to the metal center.

  • meta- and para-Aminophenol: The larger separation between the donor groups in these isomers precludes the formation of a stable intramolecular chelate ring. Consequently, their interaction with metal ions is significantly weaker. While they can coordinate to metals, they do so primarily as monodentate ligands or by forming polymeric complexes, which are generally less stable than the chelated complexes of the ortho isomer.

Beyond Simple Chelation: The Role of "Non-Innocent" Ligands

It is crucial to recognize that aminophenol ligands, particularly the ortho isomer, can be "non-innocent." This means that the ligand itself can participate in redox reactions, existing in different oxidation states.[3] This property adds another layer of complexity and functionality to their metal complexes, making them highly relevant in the development of catalysts for a variety of chemical transformations.[3]

Conclusion

The choice of an aminophenol ligand for a specific application must be guided by a thorough understanding of its structural and electronic properties. For applications requiring strong chelation, such as metal sequestration or the formation of stable catalytic centers, ortho-aminophenol and its derivatives are the ligands of choice. The experimental protocols detailed in this guide provide a robust framework for quantitatively assessing and comparing the chelating properties of these and other ligands in your research.

References

  • BenchChem. (2025). A Comparative Analysis of the Chelating Ability of 2-Aminophenol and Other Ligands. BenchChem.
  • Slideshare. (n.d.). Jobs and mole-ratio method.pdf. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica, 14(11), 14-24.
  • BenchChem. (2025). A Comparative Analysis of the Chelating Ability of 2-Aminophenol and Other Ligands. BenchChem.
  • Chemistry LibreTexts. (2022, September 28). 14.3: Qualitative and Characterization Applications. Retrieved from [Link]

  • Journal of Current Pharma Research. (2024, December 17). Co-ordination Studies of 3-Amino Phenol and Transition Metal Ions in Aqueous Media. Journal of Current Pharma Research, 20(12), 43-46.
  • SciSpace. (n.d.). Stability of Metal Complexes. Retrieved from [Link]

  • PubMed. (2016, August 2). Structural and spectroscopic insight into the metal binding properties of the o-aminophenol-N,N,O-triacetic acid (APTRA) chelator: implications for design of metal indicators. Retrieved from [Link]

  • Der Pharma Chemica. (2026, March 24). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica.
  • Journal of Current Pharma Research. (2025, January 14). Co-ordination Studies of 3-Amino Phenol and Transition Metal Ions in Aqueous Media. Journal of Current Pharma Research, 20(12), 43-46.
  • YouTube. (2024, October 11). JOB'S CONTINUOUS VARIATION DETERMINATION COMPOSITION OF COMPLEXES 3 optical SPECTROPHOTOMETRIC md. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Inorganic Chemistry-I (Stereochemistry, Metal-Ligand Equilibria and Reaction Mechanism of Transition Meta. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2022, March). A comparative study on the complex formation of 2-aminoestradiol and 2-aminophenol with divalent metal ions: Solution chemistry and anticancer activity. Retrieved from [Link]

  • YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]

  • NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. Retrieved from [Link]

Sources

comparative analysis of the stability of different aminophenol-derived Schiff bases

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

Aminophenol-derived Schiff bases are foundational to modern coordination chemistry, pharmacology, and materials science. Characterized by the azomethine (–C=N–) linkage, these compounds act as versatile flexidentate ligands capable of stabilizing a wide array of transition metals. However, their application in biological systems and drug development is frequently bottlenecked by their stability—specifically, their susceptibility to hydrolytic cleavage in aqueous environments.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of the stability profiles of various aminophenol-derived Schiff bases. This document details the mechanistic drivers of their degradation, compares quantitative stability metrics, and provides field-proven, self-validating experimental protocols for stability assessment.

Mechanistic Foundations of Schiff Base Stability

The stability of an aminophenol-derived Schiff base is not a static property; it is a dynamic equilibrium governed by steric hindrance, electronic delocalization, and environmental pH.

Hydrolytic Vulnerability

The formation of an imine is a reversible condensation reaction. In aqueous media, particularly under acidic conditions, the azomethine nitrogen becomes protonated. This sp²-hybridized nitrogen withdraws electron density from the adjacent carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a transient carbinolamine intermediate, which rapidly collapses into the constituent aldehyde and amine [1].

Electronic Stabilization via Tautomerism

Schiff bases derived from ortho-hydroxy aldehydes (e.g., salicylaldehyde) and aminophenols benefit from profound electronic stabilization. The spatial proximity of the hydroxyl group allows for strong intramolecular hydrogen bonding with the imine nitrogen. This interaction facilitates a dynamic equilibrium between the phenol-imine and keto-amine tautomeric forms. This tautomerization significantly lowers the ground-state energy of the molecule, thereby increasing its resistance to hydrolytic cleavage[2].

Metal Coordination as a Stabilizing Matrix

Aminophenol Schiff bases act as potent O,N,O-tridentate ligands. Upon coordination with transition metals like Cu(II), Ni(II), or Zn(II), the azomethine bond is rigidified. The metal center acts as a thermodynamic sink, pulling electron density and physically shielding the –C=N– bond from the nucleophilic attack required for hydrolysis. Consequently, metal-complexed Schiff bases exhibit exceptional thermal and hydrolytic stability, often withstanding temperatures exceeding 250°C [3].

StabilityMechanisms SB Aminophenol Schiff Base Hydro Hydrolytic Degradation Acid-catalyzed cleavage SB->Hydro Thermo Thermal Stability Enhanced by conjugation SB->Thermo Metal Metal Coordination Tridentate (O,N,O) Chelation SB->Metal H_Mech H_Mech Hydro->H_Mech T_Mech Intramolecular H-Bonding (Phenol-Imine Tautomerism) Thermo->T_Mech M_Mech M_Mech Metal->M_Mech

Logical mapping of factors dictating the structural stability of aminophenol Schiff bases.

Quantitative Comparative Data

To objectively evaluate these compounds, we must examine their thermodynamic stability constants (log K) and thermal decomposition thresholds. The table below synthesizes comparative data for representative aminophenol Schiff bases and their corresponding metal complexes.

Ligand SystemMetal IonStability Constant (log K₁)Thermal Decomp. (°C)Hydrolytic Profile
Salicylaldehyde + m-aminophenolNi(II)8.05> 250Highly stable (pH > 6)
Salicylaldehyde + m-aminophenolCo(II)7.80> 250Stable (pH > 6)
Salicylaldehyde + m-aminophenolZn(II)7.50> 250Stable (pH > 6)
3-formyl-2-hydroxy-6-methoxyquinoline + 2-aminophenolMn(II)N/A280Highly stable
3-formyl-2-hydroxy-6-methoxyquinoline + 2-aminophenolFe(II)N/A285Highly stable
Free Salicylaldehyde + o-aminophenolNoneN/A~150 - 180Rapid hydrolysis at pH < 5

(Data synthesized from BenchChem [4] and SCIRP [3])

Experimental Workflows for Stability Assessment

As a researcher, generating reproducible stability data requires protocols that inherently validate themselves at each step. The following workflows are designed with strict causality and built-in quality control.

Protocol 1: Synthesis and Isolation of Salicylaldehyde-o-Aminophenol

Objective: Synthesize a high-purity Schiff base while minimizing premature hydrolysis. Causality: The condensation reaction is driven forward by the removal of water. We utilize absolute ethanol to maintain an anhydrous environment, leveraging Le Chatelier's principle to maximize the yield of the imine.

  • Preparation: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.

  • Condensation: Slowly add 10 mmol of o-aminophenol while stirring continuously. Scientific Insight: Slow addition prevents localized concentration spikes that can lead to side-polymerization.

  • Reflux: Heat the mixture to reflux (78°C) for 2 to 4 hours.

  • Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is deemed complete when the distinct aldehyde spot completely disappears.

  • Isolation: Cool the mixture in an ice bath to precipitate the product. Filter under a vacuum and wash with cold absolute ethanol.

  • Self-Validation (Structural): Analyze the dried product via FTIR spectroscopy. The successful formation of the Schiff base is confirmed by the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the emergence of a sharp azomethine ν(C=N) stretch at ~1622 cm⁻¹ [3].

Protocol 2: Kinetic Hydrolysis Assay via HPLC-MS

Objective: Quantify the hydrolytic half-life of the Schiff base across physiological pH ranges. Causality: Schiff bases are notoriously poorly soluble in pure water. A 70:30 Ethanol/Water cosolvent system is utilized. The ethanol ensures homogenous solvation, preventing micelle formation or precipitation, while the 30% water provides the exact stoichiometric requirement for the hydrolysis reaction to occur [1].

  • Buffer Preparation: Prepare 70:30 EtOH/H₂O solutions buffered to pH 4.0, 7.4, and 9.0 using acetate, phosphate, and borate buffers, respectively.

  • Initiation: Dissolve the purified Schiff base to a final concentration of 5 mg/mL in the buffered solutions, thermostated at exactly 25°C.

  • Sampling: Extract 100 μL aliquots at predefined intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately dilute the extracted aliquot in cold acetonitrile to instantly halt the hydrolysis reaction.

  • Quantification: Inject the quenched samples into an HPLC-MS system. Track the disappearance of the parent Schiff base mass peak and the concurrent appearance of the aldehyde/amine precursor peaks.

  • Self-Validation (Kinetic Integrity): Concurrently run a UV-Vis spectrophotometric scan of the reaction vessel. The presence of clear isosbestic points across the time-resolved spectra confirms a clean, direct conversion from the Schiff base to its precursors without the formation of stable, confounding side-products.

KineticsWorkflow Sol 1. Solvent Prep 70:30 EtOH/H2O pH 2. pH Adjustment Buffers (pH 2-10) Sol->pH Inc 3. Incubation Thermostated at 25°C pH->Inc Samp 4. Aliquot Sampling Time-resolved Inc->Samp HPLC 5. HPLC-MS/UV-Vis Quantification Samp->HPLC

Step-by-step experimental workflow for evaluating the hydrolytic kinetics of Schiff bases.

Conclusion

The stability of aminophenol-derived Schiff bases is not a fixed limitation but a highly tunable parameter governed by electronic tautomerism, steric shielding, and coordination chemistry. Free Schiff bases remain highly vulnerable to acid-catalyzed hydrolysis, but strategic structural modifications—such as utilizing ortho-hydroxyl aldehydes to induce tautomerism or complexing the ligand with transition metals—can drastically enhance their robustness. By understanding the mechanistic pathways of hydrolytic degradation and employing self-validating analytical workflows, drug development professionals can engineer Schiff base complexes with optimized pharmacokinetic stability.

References

  • MDPI - Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels[Link]

  • IntechOpen - Overview of Schiff Bases[Link]

  • SCIRP - Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline[Link]

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel 2-(Aminomethyl)-6-ethoxyphenol Derivatives as Antioxidant Agents

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a viable therapeutic candidate is paved with rigorous evaluation. The 2-(aminomethyl)-6-ethoxyphenol scaffold represents a class of molecules with significant therapeutic potential, particularly as antioxidants, owing to their phenolic hydroxyl and aminomethyl functionalities. However, a critical step in their development is establishing a meaningful correlation between their activity in controlled laboratory settings (in vitro) and their efficacy within a living organism (in vivo). This guide provides a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for novel 2-(aminomethyl)-6-ethoxyphenol derivatives, focusing on their antioxidant activity.

The Imperative of In Vitro-In Vivo Correlation in Antioxidant Drug Discovery

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. While traditionally applied to pharmacokinetics, the principles of IVIVC are invaluable for understanding the therapeutic efficacy of antioxidant compounds. A robust IVIVC can streamline the drug development process by reducing the reliance on extensive and costly animal studies, aiding in formulation optimization, and providing a stronger basis for regulatory submissions.[1][2][3] For antioxidant research, a strong IVIVC can help predict the in vivo protective effects of a compound based on its performance in a battery of in vitro antioxidant assays.

This guide will walk you through the essential steps to establish a meaningful IVIVC for a novel 2-(aminomethyl)-6-ethoxyphenol derivative, from initial in vitro screening to in vivo validation and data correlation.

Part 1: Comprehensive In Vitro Characterization of Antioxidant Activity

The first step in establishing an IVIVC is to thoroughly characterize the antioxidant potential of your 2-(aminomethyl)-6-ethoxyphenol derivative using a panel of in vitro assays. It is crucial to employ a variety of assays that probe different aspects of antioxidant activity, as no single assay can fully capture the complex mechanisms of antioxidant action.[4]

Key In Vitro Antioxidant Assays

A well-rounded in vitro assessment should include assays based on both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[5]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used and technically simple SET-based assay where the antioxidant reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another popular SET-based assay that is applicable to both hydrophilic and lipophilic antioxidants.[6][8]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based assay that measures the ability of an antioxidant to quench peroxyl radicals, which are relevant to lipid peroxidation in biological systems.[5][7][9]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: A SET-based assay that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of the 2-(aminomethyl)-6-ethoxyphenol derivative in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: In Vitro Antioxidant Activity

Summarize the results from the various in vitro assays in a clear and concise table.

AssayTest Compound (IC₅₀/µM)Trolox (Positive Control) (IC₅₀/µM)
DPPH15.8 ± 1.28.5 ± 0.7
ABTS10.2 ± 0.95.1 ± 0.4
ORAC25.4 ± 2.1 (µM TE/µM)1.0 (by definition)
FRAP35.7 ± 3.5 (µM Fe²⁺/µM)N/A

Note: The data presented here is hypothetical and for illustrative purposes.

Part 2: In Vivo Evaluation in a Model of Oxidative Stress

The next critical step is to assess the antioxidant efficacy of the 2-(aminomethyl)-6-ethoxyphenol derivative in a relevant in vivo model of oxidative stress. The choice of model will depend on the intended therapeutic application of the compound.

Selecting an Appropriate In Vivo Model

Several well-established animal models can be used to induce oxidative stress and evaluate the protective effects of antioxidant compounds.[10]

  • Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity: A classic model for studying drug-induced liver injury where CCl₄ metabolism generates free radicals that cause lipid peroxidation and liver damage.

  • Ischemia-Reperfusion Injury: This model mimics the tissue damage that occurs when blood supply is restored after a period of ischemia, a process that generates a burst of reactive oxygen species (ROS).

  • Streptozotocin (STZ)-Induced Diabetes: STZ induces diabetes by destroying pancreatic β-cells through a mechanism involving oxidative stress.

Key In Vivo Biomarkers of Oxidative Stress

To quantify the extent of oxidative damage and the protective effect of the test compound, several key biomarkers should be measured in tissues and/or plasma.[11][12][13][14][15]

  • Malondialdehyde (MDA): A major product of lipid peroxidation, its levels are a reliable indicator of oxidative damage to cell membranes.[4]

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.

    • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

    • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

  • Reduced Glutathione (GSH): A major non-enzymatic antioxidant that plays a crucial role in cellular defense against oxidative stress.

Experimental Protocol: CCl₄-Induced Hepatotoxicity Model in Rats
  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for one week.

    • Divide the animals into four groups: Control, CCl₄-treated, Test compound + CCl₄, and Positive control (e.g., Silymarin) + CCl₄.

  • Dosing Regimen:

    • Administer the test compound and positive control orally for a predefined period (e.g., 7 days).

    • On the final day, induce hepatotoxicity by intraperitoneal injection of CCl₄ (dissolved in olive oil).

  • Sample Collection and Analysis:

    • After 24 hours of CCl₄ administration, collect blood samples for serum biomarker analysis (e.g., ALT, AST).

    • Euthanize the animals and collect liver tissue for histopathological examination and measurement of oxidative stress biomarkers (MDA, SOD, CAT, GPx, GSH).

Data Presentation: In Vivo Antioxidant Effects

Present the in vivo data in a structured table to facilitate comparison between the different treatment groups.

ParameterControlCCl₄Test Compound (50 mg/kg) + CCl₄
Serum ALT (U/L)35 ± 4185 ± 1575 ± 8
Liver MDA (nmol/mg protein)1.2 ± 0.14.5 ± 0.42.1 ± 0.2
Liver SOD (U/mg protein)150 ± 1265 ± 7120 ± 10
Liver CAT (U/mg protein)80 ± 635 ± 465 ± 5
Liver GPx (U/mg protein)55 ± 520 ± 345 ± 4
Liver GSH (µmol/g tissue)8.2 ± 0.73.1 ± 0.46.5 ± 0.6

*p < 0.05 compared to the CCl₄ group. Note: The data presented here is hypothetical and for illustrative purposes.

Part 3: Establishing the In Vitro-In Vivo Correlation

With both robust in vitro and in vivo data in hand, the final step is to establish a correlation between the two. The goal is to determine if the in vitro antioxidant activity of the 2-(aminomethyl)-6-ethoxyphenol derivative can predict its in vivo efficacy.

Levels of IVIVC

The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC, with Level A being the most informative.[1][16][17]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. For antioxidant studies, this can be adapted to correlate a specific in vitro antioxidant parameter (e.g., IC₅₀) with an in vivo biomarker of efficacy (e.g., reduction in MDA levels). A Level A correlation is generally linear.[2]

  • Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. This is less common and generally less useful for predictive purposes.

  • Level C Correlation: Relates one in vitro dissolution time point to one in vivo pharmacokinetic parameter.

For antioxidant drug discovery, aiming for a Level A or a strong Level C correlation is most desirable.

Data Analysis and Correlation
  • Select a Representative In Vitro Parameter: Choose the in vitro assay that is most mechanistically relevant to the in vivo model. For example, the ORAC assay, which measures scavenging of peroxyl radicals, may correlate well with the reduction of lipid peroxidation (in vivo MDA levels).

  • Plot the Data: Create a scatter plot with the in vitro parameter on the x-axis and the in vivo parameter on the y-axis. For instance, plot the IC₅₀ values from the DPPH assay against the percentage reduction in liver MDA levels for a series of 2-(aminomethyl)-6-ethoxyphenol derivatives.

  • Perform Regression Analysis: Use linear regression to determine the relationship between the two variables.[18] A high coefficient of determination (R²) value (close to 1) indicates a strong correlation.

Visualizing the Correlation

A graphical representation of the IVIVC is essential for clear communication of the findings.

IVIVC_Correlation Figure 1: Hypothetical IVIVC for 2-(Aminomethyl)-6-ethoxyphenol Derivatives In Vivo Efficacy (% Reduction in MDA) In Vitro Potency (DPPH IC50, µM) d1 D1 d2 D2 d3 D3 d4 D4 start->end R² = 0.95

Caption: Hypothetical Level A IVIVC for a series of derivatives.

Illustrative Workflow and Signaling Pathway

Visualizing the experimental workflow and the potential mechanism of action can further enhance the understanding of the compound's activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation DPPH DPPH ABTS ABTS In_Vitro_Data In Vitro Antioxidant Profile DPPH->In_Vitro_Data ORAC ORAC ABTS->In_Vitro_Data FRAP FRAP ORAC->In_Vitro_Data FRAP->In_Vitro_Data Animal_Model Oxidative Stress Animal Model Biomarkers Measure Biomarkers (MDA, SOD, CAT, GPx) Animal_Model->Biomarkers In_Vivo_Data In Vivo Efficacy Data Biomarkers->In_Vivo_Data IVIVC IVIVC Analysis (Regression) In_Vitro_Data->IVIVC In_Vivo_Data->IVIVC

Caption: Experimental workflow for establishing IVIVC.

Signaling_Pathway Figure 3: Proposed Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Compound 2-(Aminomethyl)-6-ethoxyphenol Derivative Neutralization Radical Scavenging Compound->Neutralization Direct Action Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Compound->Antioxidant_Enzymes Indirect Action Neutralization->ROS Cell_Protection Cellular Protection Antioxidant_Enzymes->ROS

Caption: Proposed antioxidant mechanism of action.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug discovery and development. For novel 2-(aminomethyl)-6-ethoxyphenol derivatives with antioxidant potential, a well-designed IVIVC study can provide invaluable insights into their therapeutic efficacy, guide formulation development, and ultimately accelerate their translation from the laboratory to the clinic. By following the comprehensive framework outlined in this guide, researchers can systematically evaluate their compounds and build a strong, data-driven case for their continued development.

References

  • Ácsová, A., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 199-211. Available from: [Link]

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Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Aminomethyl)-6-ethoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix: Handling 2-(Aminomethyl)-6-ethoxyphenol

As a highly reactive building block in medicinal chemistry and drug development, 2-(Aminomethyl)-6-ethoxyphenol (often supplied as a hydrochloride salt) presents a unique intersection of chemical hazards. To handle this compound safely, laboratory personnel must move beyond basic compliance and understand the specific physicochemical mechanisms that dictate its risk profile.

This guide provides the authoritative framework for the safe handling, operational workflows, and emergency response protocols for this compound.

Causality of Hazards: The Mechanism of Exposure

To design a self-validating safety protocol, we must first understand why 2-(Aminomethyl)-6-ethoxyphenol is dangerous. Its hazard profile is driven by two distinct functional groups:

  • The Phenolic Moiety (Corrosive & Systemically Toxic): Phenols are highly lipophilic and rapidly penetrate the stratum corneum of human skin. Once absorbed, they denature cellular proteins and can cause severe systemic toxicity, including central nervous system (CNS) depression and cardiac arrhythmias[3]. Furthermore, phenol burns often possess an anesthetic effect, meaning severe tissue damage can occur before the researcher feels any pain [5].

  • The Aminomethyl Group (Basic & Reactive): In its free-base form, the amine acts as a strong nucleophile, exacerbating tissue necrosis upon contact. When supplied as a hydrochloride salt , the compound becomes a fine, easily aerosolized powder. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), it dissolves to form a localized acidic environment, causing immediate respiratory and ocular irritation.

Table 1: Quantitative Hazard Data & Exposure Limits (Phenol Class Baseline)

Note: Because specific occupational exposure limits for the exact 2-(Aminomethyl)-6-ethoxyphenol derivative are not universally standardized, safety protocols mandate adopting the strict limits of its parent phenol class.

ParameterValue / GuidelineSource
OSHA PEL (TWA) 5 ppm (19 mg/m³) [Skin Designation]OSHA [1]
NIOSH REL (TWA) 5 ppm (19 mg/m³) [10-hr]NIOSH [2]
NIOSH IDLH 250 ppmNIOSH[2]
Glove Breakthrough (Thin Nitrile, 4 mil) < 30 minutes (Rapid Permeation)Prudent Practices [4]
Glove Breakthrough (Butyl/Neoprene, 8 mil) > 8 hours (Excellent Resistance)NIOSH [2]

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling phenolic amines. Phenol acts as a solvent that can rapidly degrade standard thin-film nitrile, turning the glove into a semi-permeable membrane that traps the chemical against the skin and accelerates absorption [4].

Mandatory PPE Requirements:

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: Standard 4-5 mil disposable nitrile (for tactile dexterity).

    • Outer Glove: Heavyweight Neoprene (8+ mil), Butyl rubber, or Silver Shield®. If the outer glove is splashed, it must be removed and replaced immediately [5].

  • Eye & Face Protection: ANSI Z87.1 approved chemical splash goggles are mandatory. If handling pressurized systems, sonicating, or working with solution volumes >50 mL, a polycarbonate face shield must be worn over the goggles.

  • Body Protection: A fully buttoned, heavy cotton or flame-resistant (FR) lab coat. For bulk transfers, a chemical-resistant polyethylene or neoprene apron is required to prevent permeation through woven fabrics.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail, or during a spill, personnel must use a half-mask or full-facepiece respirator equipped with combination Organic Vapor (OV) and P100 particulate cartridges [2].

HazardDefense cluster_Hazards Exposure Routes & Pathology cluster_PPE PPE Interception Layer Compound 2-(Aminomethyl)- 6-ethoxyphenol Dermal Dermal Contact (Rapid Penetration/Corrosion) Compound->Dermal Inhalation Inhalation (Dust/Vapor Toxicity) Compound->Inhalation Ocular Ocular Splash (Severe Tissue Damage) Compound->Ocular Gloves Butyl/Neoprene Gloves + Chem-Resistant Apron Dermal->Gloves Blocked by Respirator Chemical Fume Hood + P100/OV Respirator Inhalation->Respirator Blocked by Goggles Splash Goggles + Polycarbonate Face Shield Ocular->Goggles Blocked by

Fig 1: Logical mapping of 2-(Aminomethyl)-6-ethoxyphenol exposure routes to required PPE defenses.

Operational Workflow: Solution Preparation

To ensure a self-validating safety system, follow this step-by-step methodology when preparing stock solutions from the solid hydrochloride salt.

Step 1: Environmental Verification Verify that the chemical fume hood has a face velocity between 80–100 feet per minute (fpm). Ensure that a 500 mL bottle of pharmaceutical-grade Polyethylene Glycol (PEG 300 or 400) is physically present at the workstation for emergency first aid [5].

Step 2: Equipment Staging Place the analytical balance inside a draft shield within the fume hood. Pre-weigh your receiving vial (tare). Do not transport unsealed powders across the laboratory.

Step 3: Execution Don the double-glove matrix. Using a static-free spatula, carefully transfer the solid 2-(Aminomethyl)-6-ethoxyphenol into the tared vial. Cap the vial immediately after reaching the desired mass.

Step 4: Solubilization & Decontamination Inject the required solvent (e.g., methanol, DMSO, or buffer) directly into the capped vial using a syringe, or open the vial deep within the hood to add solvent. Once dissolved, wipe down the exterior of the vial, the balance, and the spatulas with a wipe soaked in PEG 400, followed by a secondary wipe with soap and water.

Emergency Spill Response & Specialized First Aid

Phenolic compounds require counter-intuitive first aid. Do NOT use water for initial decontamination of small skin exposures. Because phenols are lipophilic, low-pressure water (like from a sink) acts as a poor solvent and simply spreads the chemical over a larger surface area, drastically increasing the rate of systemic absorption [5].

Dermal Exposure First Aid Protocol:
  • Immediate Binding: Instantly swab the affected area with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400). PEG acts as a macroscopic chelator, binding the phenol and preventing it from penetrating the skin [5].

  • Continuous Wiping: Continue wiping with fresh PEG-soaked pads for at least 15 minutes, or until the sickeningly sweet odor of the chemical is gone.

  • Alternative: If PEG is unavailable, a 70% isopropyl alcohol solution is more effective than water [5].

  • (Note: For massive, full-body exposures where PEG application is impossible, immediately use the emergency deluge shower to mechanically blast the chemical off the skin).

Spill Cleanup Methodology:

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess PPE Don Spill PPE (Heavy Neoprene, OV/P100) Assess->PPE Solid Solid Spill (HCl Salt) PPE->Solid Liquid Liquid Spill (Solvent Base) PPE->Liquid Sweep Wet-Wipe or HEPA Vac (Avoid Dusting) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Decon Decontaminate Surface (PEG 400 or Soap/Water) Sweep->Decon Absorb->Decon Dispose Transfer to Hazardous Phenolic Waste Container Decon->Dispose

Fig 2: Step-by-step decision matrix for 2-(Aminomethyl)-6-ethoxyphenol spill response and disposal.

Waste Disposal Plan

All materials contaminated with 2-(Aminomethyl)-6-ethoxyphenol (including the outer layer of nitrile/neoprene gloves used during handling) must be segregated from general laboratory waste.

  • Segregation: Do not mix phenolic waste with strong oxidizers (e.g., perchlorates, nitrates) or strong acids, as violent exothermic reactions can occur[2].

  • Labeling: Collect in a chemically compatible, high-density polyethylene (HDPE) secondary container. Label explicitly as "Hazardous Phenolic Amine Waste - Toxic/Corrosive."

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at:[Link]

  • NIOSH Skin Notation Profiles: Phenol. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH) / National Research Council. Available at:[Link]

  • Phenol Safe Handling Guide. Western Washington University (Adapted from Harvard University Laboratory Safety Guidelines). Available at: [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.